Malonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66410. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFKXOFMCIXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061860 | |
| Record name | Propanedioyl dichloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-67-8 | |
| Record name | Malonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioyl dichloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Propanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioyl dichloride | |
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| Record name | Malonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANEDIOYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Malonyl Chloride from Malonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonyl chloride, a key bifunctional reagent in organic synthesis, serves as a critical building block for a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers. Its preparation from malonic acid is a fundamental transformation, most commonly achieved through the use of chlorinating agents such as thionyl chloride. This technical guide provides a comprehensive overview of the synthesis of this compound from malonic acid, detailing optimized experimental protocols, comparative analysis of reaction conditions, and a thorough examination of the underlying reaction mechanism. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the safe and efficient production of this versatile intermediate.
Introduction
This compound, with the chemical formula CH₂(COCl)₂, is the diacyl chloride of malonic acid. Its high reactivity, stemming from the two acyl chloride moieties, makes it a valuable precursor for the synthesis of a wide range of compounds, including heterocycles, barbiturates, and complex active pharmaceutical ingredients. The conversion of malonic acid to this compound is a crucial step in many synthetic pathways, necessitating reliable and well-characterized preparative methods.
The most prevalent and effective method for this transformation involves the reaction of malonic acid with thionyl chloride (SOCl₂).[1][2] This process is favored due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3] Alternative chlorinating agents, such as oxalyl chloride and phosphorus pentachloride, have also been explored, though they present different advantages and disadvantages in terms of reactivity, selectivity, and byproduct profiles.[4][5]
This guide will focus primarily on the thionyl chloride-mediated synthesis, providing detailed experimental procedures and a summary of quantitative data from various reported methods. Additionally, the reaction mechanism and a logical workflow for the synthesis and purification are presented to provide a holistic understanding of the process.
Synthesis of this compound using Thionyl Chloride
The reaction between malonic acid and thionyl chloride proceeds via the conversion of the carboxylic acid groups into highly reactive acyl chloride groups. The overall reaction is as follows:
CH₂(COOH)₂ + 2 SOCl₂ → CH₂(COCl)₂ + 2 SO₂ + 2 HCl
Comparative Analysis of Reaction Conditions
The efficiency of the synthesis of this compound is influenced by several factors, including reaction temperature, duration, and the presence or absence of a solvent. A summary of various reported conditions and their corresponding yields is presented in Table 1.
| Method | Malonic Acid (moles) | Thionyl Chloride (moles) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Protocol 1 | 0.5 | 1.65 | None | 45-50, then 60 | 3 days, then 5-6 hours | 72-85 | [4] |
| Protocol 2 | Not Specified | Excess | Methylene Chloride | 40-45 | 1 hour | Not Specified | [3] |
| Protocol 3 | Not Specified | 2 molar equivalents | None | 40-45 | 1 hour | Not Specified | [3] |
Table 1: Summary of Quantitative Data for this compound Synthesis. This table provides a comparative overview of different experimental conditions for the synthesis of this compound from malonic acid using thionyl chloride.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound based on established literature procedures.
Protocol 1: Solvent-Free Synthesis with Extended Reaction Time [4]
Materials:
-
Finely powdered, dry malonic acid (52 g, 0.5 mole)
-
Thionyl chloride (120 mL, approx. 1.65 mole)
Equipment:
-
250-mL Erlenmeyer flask with a ground-glass joint
-
Reflux condenser
-
Calcium chloride drying tube
-
Heating bath
-
125-mL modified Claisen flask for distillation
-
Vacuum source (water aspirator)
Procedure:
-
In a 250-mL Erlenmeyer flask, combine the finely powdered, dry malonic acid and thionyl chloride.
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube.
-
Warm the flask in a heating bath maintained at 45–50°C for 3 days. Occasionally swirl the mixture gently. The mixture will gradually darken to a deep brownish-red color.
-
After 3 days, increase the heating bath temperature to 60°C and heat for an additional 5–6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 125-mL modified Claisen flask for distillation at reduced pressure.
-
Assemble a distillation apparatus, ensuring a calcium chloride guard tube is placed between the vacuum line and the apparatus. Use a heating bath for heating.
-
Distill the mixture under reduced pressure (water aspirator). A small forerun of thionyl chloride will be collected first.
-
Collect the this compound fraction that distills at 58–60°C/28 mm Hg. The product is a pale yellow liquid.
-
The expected yield is between 50.5–60 g (72–85%).
Protocol 2: Synthesis in the Presence of a Solvent [3]
Materials:
-
Monoester monoacid of malonic acid
-
Thionyl chloride (2 molar equivalents)
-
Methylene chloride
Equipment:
-
Round-bottom flask
-
Thermowell
-
Stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve the monoester monoacid of malonic acid in methylene chloride (volume ratio of solvent to acid is 1:4).
-
Add thionyl chloride (2 molar equivalents) dropwise to the stirred solution. The reaction is slightly exothermic.
-
Heat the reaction mixture to reflux at 40-45°C for 1 hour.
-
After cooling, isolate the product by distillation of the solvent under vacuum.
-
Further purify the product by high vacuum distillation to ensure complete removal of the solvent.
Reaction Mechanism and Workflow
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the conversion of malonic acid to this compound.
Detailed Steps of the Mechanism: [6]
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.
Experimental Workflow
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: General experimental workflow for this compound synthesis and purification.
Alternative Synthesis Methods
While thionyl chloride is the most common reagent, other chlorinating agents can also be employed for the synthesis of this compound.
Oxalyl Chloride
Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent for converting carboxylic acids to acyl chlorides.[5][7] This method can often be performed under milder conditions than with thionyl chloride.
Phosphorus Pentachloride
Phosphorus pentachloride (PCl₅) can also be used; however, for malonic acid, this reagent has been reported to lead to the formation of carbon suboxide rather than this compound.[4] Therefore, it is generally not the preferred reagent for this specific transformation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction with thionyl chloride produces toxic gases (SO₂ and HCl), necessitating careful handling and appropriate gas scrubbing procedures. This compound reacts exothermically with water and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
The synthesis of this compound from malonic acid using thionyl chloride is a robust and widely used method in organic chemistry. By carefully controlling reaction parameters such as temperature and reaction time, high yields of the desired product can be achieved. This guide provides detailed protocols and a comprehensive overview of the key aspects of this synthesis, offering valuable insights for researchers and professionals engaged in chemical synthesis and drug development. The provided data and procedural details aim to facilitate the safe and efficient production of this important chemical intermediate.
References
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- 3. ijret.org [ijret.org]
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- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
Malonyl chloride chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Malonyl Chloride
Introduction
This compound, with the chemical formula CH₂(COCl)₂, is the diacyl chloride derivative of malonic acid.[1] It is a highly reactive, colorless to pale yellow liquid, recognized for its pungent odor.[2][3] This bifunctional compound serves as a versatile and crucial reagent in organic synthesis, particularly valued for introducing the malonyl group into various molecular structures.[4][5] Its high reactivity makes it an essential building block in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[2][4] However, its reactivity also necessitates careful handling and storage, as it is unstable at room temperature, corrosive, and reacts violently with water and other protic solvents.[1][3][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for researchers and professionals in chemical and drug development.
Chemical and Physical Properties
This compound is a dense liquid that is soluble in most organic solvents.[3] Due to its instability, it is often recommended to be used freshly distilled or stored at low temperatures (2-8°C) for short periods.[3]
| Property | Value | Reference(s) |
| CAS Number | 1663-67-8 | [2] |
| Molecular Formula | C₃H₂Cl₂O₂ | [2] |
| Molar Mass | 140.95 g/mol | [1] |
| Appearance | Colorless to clear yellow, orange, or brown liquid | [2][3] |
| Odor | Pungent, biting | [2][7] |
| Boiling Point | 53-55 °C at 19 mmHg 58 °C at 28 mmHg | [1][3] |
| Density | 1.449 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.465 | [3] |
| Flash Point | 47 °C (116.6 °F) - closed cup | |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in most organic solvents; reacts violently with water and protic solvents. | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the reaction of malonic acid with thionyl chloride (SOCl₂).[1][3][8] This is the preferred method as other chlorinating agents, such as phosphorus pentachloride, can lead to the formation of carbon suboxide.[9]
Caption: Synthesis of this compound from malonic acid.
Experimental Protocol: Synthesis from Malonic Acid
-
Reactants: Malonic acid and thionyl chloride.
-
Procedure: Malonic acid is treated directly with thionyl chloride.[1][3] The mixture is typically refluxed to drive the reaction to completion.
-
Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by vacuum distillation to yield a pale yellow liquid.[5]
-
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).
Reactivity and Reaction Mechanisms
This compound's reactivity is dominated by the two electrophilic carbonyl carbons, making it an excellent substrate for nucleophilic acyl substitution.
Hydrolysis
This compound reacts violently with water and moisture, hydrolyzing to form malonic acid and hydrochloric acid.[2][6] This reactivity underscores the need for anhydrous storage and handling conditions.[2][7]
Caption: Hydrolysis reaction of this compound.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. These reactions typically proceed via a nucleophilic addition-elimination mechanism.[10][11]
Caption: General workflow for reactions of this compound.
1. Reaction with Alcohols (Esterification)
Alcohols react with this compound in an exothermic reaction to produce diesters and hydrogen chloride.[11][12] The reaction is typically rapid and may require cooling.
Caption: Nucleophilic acyl substitution with an alcohol.
2. Reaction with Amines (Amidation)
The reaction with primary or secondary amines is typically violent and yields N-substituted amides.[10] A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.[13][14] The reaction is sensitive, and colored impurities can form, especially with reactive amines like phenylenediamine.[13]
Caption: Nucleophilic acyl substitution with an amine.
3. Reaction with Thiols
Thiols, being highly nucleophilic, are expected to react with this compound to form thioesters.[15] While specific protocols for this compound are not detailed in the provided results, the reaction would follow the general nucleophilic acyl substitution pathway.
Cyclization and Heterocyclic Synthesis
This compound is a key building block for synthesizing a variety of cyclic and heterocyclic compounds through diacylation reactions.[1][5] It is used to prepare compounds like pyrimidines, pyrones, and pyridones.[16][17] For instance, it reacts with 2-aminothiophenol to form benzothiazoles and with various nitriles to yield piperidine or pyridine derivatives.[5][18]
Ketene Formation
When heated in the presence of a non-nucleophilic base, this compound can undergo elimination of HCl to form a highly reactive chlorocarbonyl ketene intermediate.[1][16] This ketene is even more reactive than this compound itself and can be used in subsequent reactions.[16]
Caption: Formation of a ketene derivative from this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its reaction products.
| Spectroscopy Type | Characteristic Features | Reference(s) |
| ¹H NMR (in CDCl₃) | A singlet corresponding to the CH₂ protons. The chemical shift will be downfield due to the electron-withdrawing effect of the two carbonyl chloride groups. | [19] |
| ¹³C NMR | A signal for the central CH₂ carbon and a signal for the carbonyl carbons. | [20] |
| IR Spectroscopy | Strong characteristic absorption bands for the C=O stretching of the acyl chloride functional group. These typically appear at a higher frequency than ester or ketone carbonyls. | [21][22] |
| Mass Spectrometry (EI) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of Cl and COCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable. | [21][23] |
Applications in Research and Industry
This compound's bifunctional nature makes it a valuable intermediate in several fields:
-
Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including alkaloids and heterocyclic compounds with potential biological activity.[2][4][24]
-
Agrochemicals: It is used in the manufacturing of pesticides and herbicides.[2][4]
-
Polymer Chemistry: this compound is employed as a coupling agent in anionic polymerization and for creating polyesters and other polymers through condensation polymerization.[3][4]
-
Materials Science: It has been used in the molecular layer deposition of N-doped TiO₂ films.[3]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is flammable, corrosive, and causes severe skin burns and eye damage.[1][6][25] It is also a lachrymator, meaning it causes tearing.[3][7] The substance reacts violently with water, liberating toxic hydrogen chloride gas.[6][26]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood.[7][27] Personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[7][28] Spark-proof tools and explosion-proof equipment should be used.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, alcohols, and strong oxidizing agents.[7][26] Containers should be tightly closed, and it is often stored under an inert atmosphere (e.g., nitrogen).[26][27]
-
Spills: In case of a spill, absorb with an inert, dry material like sand or earth and place it in a chemical waste container.[7] Do not use water.[7]
References
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- 10. chemguide.co.uk [chemguide.co.uk]
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- 12. puppeteer.cognitoedu.org [puppeteer.cognitoedu.org]
- 13. researchgate.net [researchgate.net]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. mdpi.com [mdpi.com]
- 17. Heterocyclic syntheses with this compound. Part 14. A direct synthesis of 4,6-dichloropyrimidines with 5-benzyl or -phenyl and 2-thioalkyl or -thiophenyl substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
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- 20. This compound(1663-67-8) 13C NMR [m.chemicalbook.com]
- 21. acdlabs.com [acdlabs.com]
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- 23. Malonyl dichloride [webbook.nist.gov]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 25. This compound | 1663-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 26. fishersci.com [fishersci.com]
- 27. assets.thermofisher.com [assets.thermofisher.com]
- 28. tcichemicals.com [tcichemicals.com]
Propanedioyl dichloride IUPAC name and synonyms
An In-depth Technical Guide to Propanedioyl Dichloride
Nomenclature and Identification
Propanedioyl dichloride, a highly reactive organic compound, is systematically named under IUPAC nomenclature as propanedioyl dichloride .[1][2] It is more commonly known by its trivial name, malonyl chloride .[2][3] This dichloride is the acyl chloride derivative of malonic acid.[2]
A comprehensive list of its synonyms and identifiers is provided below for cross-referencing in scientific literature and chemical databases.
| Identifier Type | Value |
| Preferred IUPAC Name | Propanedioyl dichloride[2] |
| Common Name | This compound[2][3] |
| Synonyms | Malonyl dichloride, Malonic acid dichloride, Malonoyl chloride, Propanedioyl chloride, Methane-1,1-dicarbonyl chloride[1][3][4][5][6] |
| CAS Number | 1663-67-8[1][3] |
| Molecular Formula | C₃H₂Cl₂O₂[1][3] |
| InChI | InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2[1][6] |
| InChIKey | SXYFKXOFMCIXQW-UHFFFAOYSA-N[1][6] |
| SMILES | C(C(=O)Cl)C(=O)Cl[1][2] |
Physicochemical Properties
Propanedioyl dichloride is a colorless to clear yellow or brown liquid.[2][3] It is a dense liquid that decomposes in water.[3][7] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 140.95 g/mol [1][3] |
| Appearance | Colorless to clear yellow to orange to brown liquid[2][3] |
| Density | 1.449 g/mL at 25 °C[3][7] |
| Boiling Point | 53-55 °C at 19 mmHg[3][7] |
| Flash Point | 117 °F (47.2 °C)[3][7] |
| Refractive Index | n20/D 1.465[3][7] |
| Water Solubility | Decomposes[3][7] |
| Vapor Pressure | 3.16 mmHg at 25°C[7] |
Synthesis and Experimental Protocols
The primary method for the synthesis of propanedioyl dichloride is the reaction of malonic acid with a chlorinating agent, most commonly thionyl chloride.[2][3]
Synthesis of Propanedioyl Dichloride from Malonic Acid
This protocol describes the preparation of propanedioyl dichloride using thionyl chloride as the chlorinating agent.
Materials:
-
Malonic acid
-
Thionyl chloride (SOCl₂)
-
Distillation apparatus
-
Reaction flask with a reflux condenser and a gas outlet
-
Heating mantle
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.
-
Place malonic acid into the flask.
-
Slowly add an excess of thionyl chloride to the malonic acid at room temperature. The reaction is exothermic and will produce gaseous byproducts.
-
Once the initial reaction subsides, gently heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The remaining liquid is propanedioyl dichloride, which can be purified by vacuum distillation.[3] It is important to note that propanedioyl dichloride is unstable at room temperature and should be freshly distilled or stored at a low temperature (2-8°C) for a few days.[3]
Caption: Synthesis of propanedioyl dichloride from malonic acid.
Applications in Organic Synthesis
Propanedioyl dichloride is a valuable bifunctional electrophile used in various organic syntheses.[2][8] Its two acyl chloride groups can react with a wide range of nucleophiles, making it a key building block for the synthesis of diverse molecular architectures.
Synthesis of Cyclic Compounds
As a bifunctional compound, propanedioyl dichloride is frequently used in the preparation of cyclic compounds through diacylation reactions.[2] It can react with dinucleophiles to form heterocyclic or carbocyclic rings. For example, it reacts with 1,3-dicarbonyl compounds to form barbiturates and their derivatives, which are an important class of pharmaceutical compounds.
Acylating Agent
Propanedioyl dichloride serves as an excellent acylating agent for introducing the malonyl group into molecules.[8][9] This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][8]
Caption: General reactivity of propanedioyl dichloride.
Safety and Handling
Propanedioyl dichloride is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1] It reacts violently with water and protic solvents.[3]
| Hazard Statement | GHS Code |
| Flammable liquid and vapor | H226[1] |
| Causes severe skin burns and eye damage | H314[1] |
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Wear protective gloves, clothing, eye protection, and face protection.[9]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]
-
Store in a well-ventilated place and keep cool.[3]
-
Use in a fume hood.[3]
References
- 1. Propanedioyl dichloride | C3H2Cl2O2 | CID 74269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1663-67-8 [chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. propanedioyl dichloride | 1663-67-8; 28292-43-5 | Buy Now [molport.com]
- 6. Malonyl dichloride [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound [chembk.com]
An In-depth Technical Guide to Malonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of malonyl chloride, a pivotal reagent in organic synthesis. It details the compound's fundamental physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its applications, particularly within the realm of pharmaceutical development.
Core Properties of this compound
This compound, also known as propanedioyl dichloride, is the diacyl chloride derivative of malonic acid.[1] It is a highly reactive compound, making it a versatile building block for introducing a malonyl group into various molecular scaffolds.[2] Due to its reactivity, particularly with water, it must be handled with care in a controlled environment.[3]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃H₂Cl₂O₂ | [1][4][5][6] |
| Molecular Weight | 140.95 g/mol | [1][4][5][6] |
| CAS Number | 1663-67-8 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 58-60 °C at 28 mmHg | [1] |
| Density | ~1.45 g/mL at 25 °C | [2][7] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of malonic acid with a chlorinating agent, typically thionyl chloride.[1][8][9] The following sections provide a detailed methodology for this synthesis, as well as an example of its application in further reactions.
Synthesis of this compound from Malonic Acid
This protocol is adapted from established organic synthesis procedures.[5][6]
Materials:
-
Finely powdered, dry malonic acid (0.5 mole, 52 g)
-
Thionyl chloride (1.65 mole, 120 mL)
-
250 mL Erlenmeyer flask with a ground-glass joint
-
Reflux condenser
-
Calcium chloride drying tube
-
Heating bath
-
125 mL modified Claisen flask for distillation
-
Vacuum source (e.g., water aspirator)
Procedure:
-
In a 250 mL Erlenmeyer flask, combine the finely powdered, dry malonic acid and thionyl chloride.
-
Fit the flask with a reflux condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Warm the flask in a heating bath maintained at 45–50 °C for 3 days. Swirl the mixture occasionally. The mixture will gradually darken.
-
After the initial heating period, increase the bath temperature to 60 °C and heat for an additional 5–6 hours.
-
After cooling, transfer the reaction mixture to a 125 mL modified Claisen flask for distillation.
-
Distill the mixture under reduced pressure. A small forerun of excess thionyl chloride will be collected first.
-
Collect the this compound fraction, which distills at 58–60 °C / 28 mmHg. The product is a pale yellow liquid.
Expected Yield: 72–85% (50.5–60 g).[6]
Applications in Synthesis
This compound is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.[2][3] Its bifunctional nature allows it to be used in the preparation of various cyclic compounds through diacylation.[1]
Example Application: Synthesis of Di-tert-butyl Malonate
This protocol demonstrates the use of newly synthesized this compound in a subsequent reaction.[5]
Materials:
-
Malonyl dichloride (0.2 mole, 28.0 g)
-
tert-butyl alcohol (dried, 1 mole, 100 mL)
-
Dry dimethylaniline (0.63 mole, 80 mL)
-
Dry, alcohol-free chloroform (~60 mL)
-
1 L reaction flask equipped with a stirrer and dropping funnel
-
Ice bath
Procedure:
-
In the 1 L reaction flask, combine the tert-butyl alcohol and dimethylaniline.
-
Begin stirring and cool the flask in an ice bath.
-
Dissolve the malonyl dichloride in approximately 60 mL of dry, alcohol-free chloroform.
-
Slowly add the malonyl dichloride solution from the dropping funnel to the cooled alcohol-amine mixture.
-
Control the addition rate to maintain the reaction temperature below 30 °C, as the reaction is exothermic.
This reaction exemplifies how this compound serves as a precursor for malonic esters, which are fundamental in more complex molecular constructions.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the key steps and logical flow of the synthesis protocol described above.
Caption: Workflow for the synthesis of this compound.
Role in Drug Development
This compound and its derivatives are significant in the pharmaceutical industry. For instance, methyl this compound is an intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes.[7] The reactivity of this compound allows for the efficient construction of complex heterocyclic structures that are often found in active pharmaceutical ingredients.[10] Its role as a versatile building block facilitates the development of novel drug candidates.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 4. ijret.org [ijret.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Page loading... [guidechem.com]
- 8. This compound | 1663-67-8 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Malonyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride (Propanedioyl dichloride, CAS No: 1663-67-8) is a highly reactive organic compound and a key building block in a multitude of synthetic applications.[1][2] As the acyl chloride derivative of malonic acid, its bifunctional nature makes it an essential reagent for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers.[3][4] However, its high reactivity also presents significant challenges in terms of stability and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling conditions, and detailed experimental protocols for its stability assessment to ensure its effective use in research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow or brown liquid, with darker coloration often indicating the presence of impurities or degradation products.[2][5] Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃H₂Cl₂O₂ | [5] |
| Molecular Weight | 140.95 g/mol | [5] |
| Appearance | Colorless to light yellow/brown liquid | [2][5] |
| Boiling Point | 53-55 °C at 19 mmHg | [5] |
| Density | 1.449 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.465 | [5] |
| Solubility | Reacts violently with water and protic solvents | [1][5] |
Stability Profile
The utility of this compound is intrinsically linked to its high reactivity, which is also the source of its instability. The compound is sensitive to several environmental factors, leading to degradation over time. A summary of its stability challenges is presented in Table 2.
Table 2: Stability Profile and Incompatibilities of this compound
| Stress Factor | Description of Instability | Incompatible Agents | References |
| Moisture/Water | Reacts violently with water and moisture to hydrolyze into malonic acid and hydrochloric acid (HCl) gas. This is the primary degradation pathway. | Water, moist air, alcohols, protic solvents. | [1][3][6] |
| Heat | Thermally unstable. Decomposes upon heating to release irritating and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). | Heat, sparks, and open flames. | [7] |
| Light | Light-sensitive, which can contribute to degradation over time. | Direct sunlight and UV light. | |
| Bases | Reacts exothermically with strong bases. | Strong bases. | [7] |
| Oxidizing Agents | Reacts with strong oxidizing agents. | Strong oxidizing agents. | [7] |
| Room Temperature | Degrades at room temperature over a period of a few days. It is considered unstable at room temperature and should be used freshly prepared or distilled. | Ambient temperatures. | [5] |
Decomposition Pathways
The primary decomposition pathway for this compound is hydrolysis. Upon contact with water, it rapidly converts to malonic acid and hydrogen chloride.
References
- 1. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Cas 1663-67-8,this compound | lookchem [lookchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Malonyl Chloride Decomposition: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the decomposition products of malonyl chloride, a highly reactive chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the principal degradation pathways, experimental methodologies for analysis, and the biological significance of its decomposition products.
Executive Summary
This compound is a bifunctional acyl chloride known for its utility in organic synthesis, particularly in the formation of cyclic compounds and the introduction of the malonate group. However, its high reactivity also leads to facile decomposition under common laboratory conditions. Understanding these degradation pathways is critical for its effective use in synthesis and for assessing its potential impact in biological systems. This guide outlines the two primary decomposition routes: hydrolysis and thermal degradation. While quantitative data on product yields are sparse in publicly available literature, the qualitative outcomes are well-documented. The decomposition products, particularly malonic acid, have significant biological implications, notably through the inhibition of cellular respiration. Furthermore, the structurally related endogenous molecule, malonyl-CoA, is a critical regulator of metabolism, and its associated pathways are of considerable interest in drug discovery.
Decomposition Pathways of this compound
This compound's instability manifests primarily through two distinct chemical pathways: hydrolysis in the presence of water and thermal decomposition at elevated temperatures.
Hydrolytic Decomposition
This compound reacts vigorously with water and other protic solvents. This rapid hydrolysis is a significant consideration for its storage and handling, requiring strictly anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution at both carbonyl carbons, yielding malonic acid and hydrogen chloride.
Reaction Scheme:
The primary products of this pathway are summarized in Table 1.
Thermal Decomposition
Upon heating, this compound undergoes decomposition to produce a range of products. The most well-defined thermal degradation pathway is the elimination of hydrogen chloride to form chlorocarbonyl ketene, a highly reactive intermediate.[1][2] This reaction is particularly relevant when this compound is distilled or used in high-temperature reactions.[2]
Further heating or combustion can lead to the formation of simpler, often toxic, gaseous byproducts. Safety data sheets frequently list carbon monoxide (CO), carbon dioxide (CO2), and phosgene (COCl2) as potential thermal decomposition products, particularly in the event of a fire.
The products of thermal decomposition are summarized in Table 2.
Data on Decomposition Products
A comprehensive review of the scientific literature reveals a notable absence of systematic quantitative studies on the product yields of this compound decomposition under varying conditions. The available information is largely qualitative.
Table 1: Products of this compound Hydrolysis
| Reactant | Product(s) | Conditions |
| This compound, Water | Malonic Acid, Hydrogen Chloride (HCl) | Presence of moisture at ambient temperature |
Table 2: Products of this compound Thermal Decomposition
| Decomposition Pathway | Product(s) | Conditions |
| Dehydrochlorination | Chlorocarbonyl ketene, Hydrogen Chloride (HCl) | Heating, particularly above 80°C; often observed during distillation. |
| Combustion/Pyrolysis | Carbon Monoxide (CO), Carbon Dioxide (CO2), Phosgene (COCl2), HCl | High temperatures, such as in a fire. |
Experimental Protocols
Synthesis of this compound from Malonic Acid
This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[3]
Materials:
-
Finely powdered, dry malonic acid
-
Thionyl chloride (SOCl2)
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Heating bath
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and drying tube, combine finely powdered and dried malonic acid with an excess of thionyl chloride (e.g., a 3:1 molar ratio of SOCl2 to malonic acid).[3]
-
Warm the flask in a heating bath at 45-50°C. The reaction mixture will gradually darken.[3]
-
Continue heating for several hours (some procedures report up to 3 days for complete reaction) with occasional swirling until the evolution of HCl and SO2 gases ceases.[3]
-
After cooling, assemble a vacuum distillation apparatus. It is recommended to use a heating bath for even heating.
-
Distill the mixture under reduced pressure. A small forerun of excess thionyl chloride will be collected first.
-
Collect the this compound fraction at the appropriate boiling point and pressure (e.g., 58-60°C at 28 mmHg).[3] The product should be a pale yellow liquid.[3]
Workflow Diagram:
In-situ Generation of Chlorocarbonyl ketene
This protocol describes the generation of chlorocarbonyl ketene from a substituted this compound for immediate use in a subsequent reaction, a common strategy due to the ketene's high reactivity.
Materials:
-
Substituted malonic acid (e.g., 2-benzylmalonic acid)
-
Thionyl chloride
-
Aprotic solvent (e.g., toluene or xylene)
-
Inert gas supply (e.g., nitrogen)
-
Heating mantle and reflux apparatus
-
Vacuum distillation apparatus
Procedure:
-
Dissolve the substituted malonic acid in the aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add thionyl chloride dropwise to the stirred solution.
-
Heat the reaction mixture to reflux under the inert atmosphere for several hours (e.g., 24 hours) to form the corresponding substituted this compound.
-
Remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
To the crude substituted this compound residue, add fresh aprotic solvent (e.g., toluene or xylene).
-
Reflux the solution under a slow stream of inert gas. This step promotes the dehydrochlorination to the chlorocarbonyl ketene.
-
The resulting solution containing the in-situ generated chlorocarbonyl ketene can be used directly for subsequent reactions, or the ketene can be purified by vacuum distillation.
Biological Relevance for Drug Development
While this compound itself is not used therapeutically due to its high reactivity and toxicity, its decomposition products and related endogenous molecules are highly relevant to drug development, particularly in the areas of metabolism and oncology.
Malonic Acid as a Metabolic Inhibitor
The primary hydrolysis product of this compound is malonic acid. Malonic acid is a classical biochemical tool due to its role as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5]
-
Mechanism of Action: Malonic acid is structurally similar to the enzyme's natural substrate, succinate. It binds to the active site of succinate dehydrogenase but cannot be oxidized, thus blocking the conversion of succinate to fumarate and inhibiting the Krebs cycle.[4][5]
-
Cellular Consequences: Inhibition of succinate dehydrogenase disrupts cellular respiration, leading to a decrease in ATP production. This can induce mitochondrial potential collapse, increase the production of reactive oxygen species (ROS), and ultimately lead to cell death.[6][7]
-
Relevance to Drug Development: The deliberate inhibition of metabolic pathways is a key strategy in cancer therapy. While malonic acid itself is too simple and non-specific for therapeutic use, the principle of targeting succinate dehydrogenase and other metabolic enzymes is an active area of research.
Malonyl-CoA: A Key Metabolic Signaling Hub
In biological systems, the activated form of malonate is malonyl-CoA. While not a direct decomposition product of this compound, its central role in metabolism provides a crucial context for the biological effects of malonate. Malonyl-CoA is a key signaling molecule that integrates carbohydrate and fatty acid metabolism.[8][9]
-
Regulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[8][9] High levels of malonyl-CoA thus shift metabolism away from fat burning and towards fat storage.
-
Role in Disease: Dysregulation of malonyl-CoA levels is implicated in insulin resistance, type 2 diabetes, and heart disease.[10] Consequently, the enzymes that regulate malonyl-CoA levels, such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), are attractive targets for drug development.[11][12] For instance, inhibiting MCD raises malonyl-CoA levels, which can be beneficial in conditions like myocardial ischemia by promoting glucose oxidation over fatty acid oxidation.[13][12]
Lysine Malonylation: An Emerging Post-Translational Modification
Recent research has identified lysine malonylation as a novel, evolutionarily conserved post-translational modification (PTM).[14][15][16] In this process, a malonyl group from malonyl-CoA is covalently attached to lysine residues on proteins, altering their charge, structure, and function.[14][17] This modification is implicated in the regulation of metabolism and is associated with metabolic diseases like malonic aciduria.[14][18] The enzymes that add and remove this modification (e.g., Sirtuin 5, a "demalonylase") are potential targets for therapeutic intervention.[15]
Conclusion
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. How does Malonate affect cellular respiration class 11 biology CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Malonyl-CoA decarboxylase inhibition is selectively cytotoxic to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Malonyl coenzyme a decarboxylase inhibition protects the ischemic heart by inhibiting fatty acid oxidation and stimulating glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 15. simm.ac.cn [simm.ac.cn]
- 16. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 17. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety precautions required for the handling of malonyl chloride (CAS No. 1663-67-8). Adherence to these protocols is essential to mitigate the significant risks associated with this highly reactive and hazardous compound. This document is intended for use by trained professionals in a controlled laboratory or drug development environment.
Chemical and Physical Properties
This compound, also known as propanedioyl dichloride, is a colorless to pale yellow or orange-brown liquid with a pungent, biting odor.[1][2][3] It is a highly reactive acyl chloride derived from malonic acid and is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Its reactivity, while valuable in chemical synthesis, also presents significant safety challenges. The compound is unstable at room temperature, degrading after a few days, and reacts violently with water.[3][4]
A summary of key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂Cl₂O₂ | [2][4] |
| Molecular Weight | 140.95 g/mol | [2][4] |
| Boiling Point | 53-55 °C at 19 mmHg | [3] |
| 58 °C at 28 mmHg | [4] | |
| Density | 1.449 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.465 | [3] |
| Flash Point | 47 °C (116.6 °F) - closed cup | |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Analysis
This compound is classified as a flammable, corrosive, and water-reactive substance.[4][5][6] Understanding its primary hazards is fundamental to its safe handling.
Primary Hazards:
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[1][5] Contact can lead to permanent eye damage and serious skin injuries.[1] Inhalation may cause chemical burns to the respiratory tract, potentially leading to pulmonary edema.[1] Ingestion can cause severe and permanent damage to the digestive tract.[1]
-
Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[5][7] Vapors may travel to an ignition source and flash back.[7]
-
Reactivity: It reacts violently with water, liberating toxic gases such as hydrogen chloride.[5][7][8] It is also incompatible with strong bases, alcohols, and strong oxidizing agents.[1][7] Contact with metals may evolve flammable hydrogen gas.[1]
-
Lachrymator: It is a lachrymatory substance, meaning it can cause tearing.[1][9]
Standard Operating Protocol for Safe Handling
The following protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
3.1 Engineering Controls
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][9]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition sources.[1][11]
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Category | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. | [1][7][11] |
| Skin Protection | Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure. An impervious lab coat or apron is necessary. | [1][11] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when engineering controls are not sufficient. A self-contained breathing apparatus (SCBA) may be necessary for emergencies. | [1][11] |
3.3 Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate response to emergencies is critical to minimizing harm.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove the individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do NOT use mouth-to-mouth resuscitation. | [1][11] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. | [1][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [1][10] |
4.2 Spill and Leak Response
In the event of a spill, the following workflow should be initiated:
Caption: Workflow for responding to a this compound spill.
4.3 Fire Fighting Measures
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use water directly on the substance as it reacts violently.[7][11]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride may be generated.[1][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Waste from this compound is classified as hazardous.[8] All disposal must be in accordance with federal, state, and local regulations.[8][11] Contaminated materials and empty containers should be disposed of in a suitable, closed container at an approved waste disposal plant.[8][10] Do not empty into drains or sewers.[8]
Logical Relationships in Emergency Response
The decision-making process for responding to a this compound exposure incident is outlined below.
Caption: Decision logic for first aid response to this compound exposure.
By implementing these safety precautions and protocols, researchers, scientists, and drug development professionals can mitigate the inherent risks of working with this compound and maintain a safe laboratory environment.
References
- 1. This compound(1663-67-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1663-67-8 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Propanedioyl dichloride | C3H2Cl2O2 | CID 74269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Hydrolysis of Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride (CH₂ (COCl)₂) is a highly reactive acyl chloride derived from malonic acid.[1][2] As a bifunctional electrophile, it serves as a crucial building block in organic synthesis, enabling the formation of a wide array of compounds, including heterocycles and polymers.[3] Its high reactivity, particularly towards nucleophiles like water, necessitates a thorough understanding of its hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the reaction mechanism, potential side reactions, and experimental considerations.
The Hydrolysis Reaction: Mechanism and Energetics
The reaction of this compound with water is a vigorous and highly exothermic process that yields malonic acid and hydrogen chloride gas.[1] This transformation proceeds via a nucleophilic acyl substitution mechanism.
Reaction Stoichiometry
The overall balanced chemical equation for the hydrolysis of this compound is:
CH₂(COCl)₂(l) + 2H₂O(l) → CH₂(COOH)₂(s) + 2HCl(g)
Mechanism of Hydrolysis
The hydrolysis of each acyl chloride functional group in this compound follows a two-step nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the oxygen of the attacking water molecule bears a positive charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of a chloride ion (a good leaving group). A subsequent proton transfer from the oxonium ion to a water molecule or the departed chloride ion regenerates the hydronium ion and yields the carboxylic acid functional group.
This process occurs sequentially at both acyl chloride groups to afford malonic acid.
Energetics
| Acyl Chloride | Enthalpy of Activation (kcal/mol) | Enthalpy of Reaction (kcal/mol) |
| Formyl chloride | 25.1 | -13.0 |
| Acetyl chloride | 29.8 | -17.5 |
| Propionyl chloride | 29.3 | -18.0 |
| Butyryl chloride | 29.3 | -17.9 |
| Table 1: Calculated Gas-Phase Enthalpies of Activation and Reaction for the Hydrolysis of Various Acyl Chlorides. Data sourced from computational studies and can be used as a proxy to understand the energetics of this compound hydrolysis.[4] |
Experimental Protocols
The high reactivity of this compound requires careful handling and controlled conditions for its hydrolysis. The following is a general protocol for the controlled hydrolysis of this compound to synthesize malonic acid in a laboratory setting.
Materials and Equipment
-
This compound
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a measured amount of deionized water. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of this compound: this compound is added dropwise to the cold, stirred water from the dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent excessive fuming of HCl.
-
Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature to ensure complete hydrolysis.
-
Extraction: The aqueous solution containing malonic acid and hydrochloric acid is transferred to a separatory funnel. The malonic acid is extracted into an organic solvent, such as diethyl ether. The extraction is typically performed multiple times to ensure a good yield.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude malonic acid can be further purified by recrystallization from a suitable solvent system.
Potential Side Reactions and Considerations
While the primary reaction is hydrolysis, other pathways can occur under specific conditions.
Ketene Formation
In the presence of a non-nucleophilic base, this compound can undergo dehydrochlorination to form a highly reactive ketene derivative.[2] However, in a purely aqueous environment without added base, the predominant reaction is hydrolysis. The water molecule is a sufficiently strong nucleophile to readily attack the carbonyl carbon before any significant deprotonation of the alpha-carbon occurs.
Decarboxylation of Malonic Acid
The product of the hydrolysis, malonic acid, can undergo decarboxylation upon heating to yield acetic acid and carbon dioxide.[5] This is a crucial consideration during the work-up and purification steps. It is advisable to avoid excessive heating of the malonic acid product, especially in an acidic environment.[6]
Safety Precautions
This compound is a corrosive and lachrymatory compound.[3] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The hydrolysis of this compound is a fundamental and highly efficient method for the preparation of malonic acid. A thorough understanding of the reaction mechanism, energetics, and potential side reactions is essential for its safe and effective application in research and development. The protocols and data presented in this guide provide a solid foundation for professionals working with this versatile reagent.
References
- 1. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
Spectroscopic Data of Malonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for malonyl chloride, a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound characterization and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | Singlet | 2H | -CH₂- |
Solvent: CDCl₃
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (Carbonyl) |
| 55.0 | -CH₂- |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1780 | Strong | C=O Stretch (Acid Chloride) |
| 1410 | Medium | CH₂ Bend (Scissoring) |
| 950 | Strong | C-C Stretch |
| 760 | Strong | C-Cl Stretch |
Sample Preparation: Liquid Film
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
A ¹H NMR spectrum is acquired at a proton frequency of 400 MHz.
-
The acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
3. ¹³C NMR Acquisition:
-
A ¹³C NMR spectrum is acquired at a carbon frequency of 100 MHz with proton decoupling.
-
A 30-degree pulse width is used with a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.
-
A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.
-
The FID is Fourier transformed with a line broadening of 1.0 Hz.
-
The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Protocol for Infrared (IR) Spectroscopy
1. Sample Preparation:
-
A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film of the sample between the plates.
2. IR Spectrum Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The salt plates containing the this compound sample are placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (typically 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Methodological & Application
Application Notes and Protocols: Malonyl Chloride as a Versatile Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride and its derivatives are highly reactive chemical intermediates that serve as crucial building blocks in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[1][2][3] Their bifunctional nature allows for the construction of complex heterocyclic structures and the introduction of a malonyl group, which is a key structural motif in many biologically active molecules.[4][5] These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceuticals, including antidiabetic agents, anticoagulants, and κ-opioid receptor agonists. The protocols provided are based on established synthetic routes and are intended to serve as a guide for researchers in drug discovery and development.
Synthesis of Antidiabetic Agents: The Case of Sitagliptin
Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][6] Its synthesis can be achieved using methyl this compound as a key intermediate.[1]
Signaling Pathway of Sitagliptin
Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] By preventing their breakdown, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[2][4] This dual action results in improved glycemic control.[7]
Experimental Protocol: Synthesis of a Sitagliptin Intermediate via Methyl this compound
This protocol outlines a general procedure for the synthesis of a key intermediate in the production of Sitagliptin, starting from methyl malonic acid.[1]
Step 1: Preparation of Methyl this compound
-
To a dried flask under an inert atmosphere (e.g., argon), add methyl malonic acid and a suitable solvent such as dichloromethane.
-
Catalytic amounts of dimethylformamide (DMF) are introduced.
-
The mixture is cooled in an ice bath, and oxalyl chloride is added dropwise.
-
The reaction is allowed to proceed at room temperature for a specified time.
-
The solvent and excess reagents are removed under reduced pressure to yield crude methyl this compound.
Step 2: Condensation and Subsequent Reactions
-
The prepared methyl this compound is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-a]pyrazine hydrochloride in the presence of a base to form a β-ketoamide intermediate.
-
This intermediate is then subjected to a series of reactions including condensation, reduction, and deprotection steps to yield Sitagliptin. A detailed, multi-step synthesis is often employed in industrial settings to ensure high purity and yield.
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl Malonic Acid | [1] |
| Reagents | Oxalyl Chloride, Dichloromethane, DMF | [1] |
| Reaction Time (Step 1) | ~2 hours | [1] |
| Overall Yield | High (process is suitable for industrial production) | [1] |
| Purity | >99.5% for the final API is typical | Industry Standard |
Synthesis of Anticoagulants: Factor Xa Inhibitors from Malonamides
Malonamides, which can be synthesized from this compound, are privileged structures in the development of direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors.[9] These drugs are crucial in the prevention and treatment of thromboembolic diseases.
Drug Discovery and Synthesis Workflow
The development of a new pharmaceutical agent, such as a Factor Xa inhibitor derived from a malonamide, follows a structured workflow from initial concept to a marketable product.
Experimental Protocol: General Synthesis of Malonamide-Based Factor Xa Inhibitors
This protocol outlines a generalized synthesis of a malonamide derivative for screening as a potential Factor Xa inhibitor.
-
Synthesis of this compound Derivative: Start with a substituted malonic acid and react it with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding this compound derivative. The reaction is typically carried out in an inert solvent.
-
Amide Formation: The this compound derivative is then reacted with two equivalents of a desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. This forms the symmetrical or unsymmetrical malonamide.
-
Purification: The crude malonamide is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods like NMR, Mass Spectrometry, and HPLC.
| Parameter | Example Value/Condition | Reference |
| Starting Material | Substituted Malonic Acid | [9] |
| Chlorinating Agent | Thionyl Chloride | [10] |
| Amine Reactant | Varies based on desired structure | [9] |
| Yield | Generally moderate to high | [9] |
| Purity | >95% required for initial screening | General Practice |
Synthesis of κ-Opioid Receptor Agonists
Malonamide derivatives have also been explored as scaffolds for the synthesis of κ-opioid receptor (KOR) agonists, which have potential applications as analgesics with a lower risk of abuse compared to traditional opioids.
Logical Relationship: From Intermediate to Biological Target
The synthesis of a KOR agonist from a this compound intermediate involves a series of chemical transformations to build a molecule with the correct three-dimensional structure to bind to and activate the κ-opioid receptor.
Experimental Protocol: Synthesis of a Malonamide-based κ-Opioid Receptor Agonist Analog
This protocol describes a general method for synthesizing a malonamide analog for evaluation as a KOR agonist, inspired by the structures of known KOR agonists.
-
Preparation of a Substituted this compound: A suitably substituted malonic acid is converted to its diacid chloride using a standard chlorinating agent like thionyl chloride in an inert solvent.
-
Synthesis of the Malonamide: The substituted this compound is reacted with a chiral amine (to introduce stereochemistry often crucial for receptor binding) and another amine in a stepwise or one-pot procedure to yield the desired malonamide.
-
Purification and Characterization: The product is purified by chromatography and its structure and stereochemistry are confirmed by analytical techniques.
-
Biological Evaluation: The synthesized compound is then tested for its binding affinity and functional activity at the κ-opioid receptor using in vitro assays.
| Parameter | Example Value/Condition | Reference |
| Starting Material | Phenylmalonic acid | General Knowledge |
| Chlorinating Agent | Thionyl Chloride | [10] |
| Key Amine | Chiral cyclohexanediamine derivative | Inspired by U-50488 structure |
| Yield | Variable, dependent on specific reactants | N/A |
| Purity | >98% for biological assays | General Practice |
Conclusion
This compound and its derivatives are indispensable tools in the pharmaceutical industry, enabling the efficient synthesis of a wide array of therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this versatile chemical intermediate in the discovery and development of new medicines. The ability to readily construct complex molecular architectures from this simple building block ensures its continued importance in the future of pharmaceutical manufacturing.
References
- 1. Navigating the Drug Development Process: From Discovery to Market - SEQENS [seqens.com]
- 2. nebiolab.com [nebiolab.com]
- 3. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ppd.com [ppd.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Discovery Workflow - What is it? [vipergen.com]
- 7. The Drug Development Process | FDA [fda.gov]
- 8. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions Using Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride, the diacyl chloride of malonic acid, is a highly reactive reagent widely employed in organic synthesis to introduce a three-carbon malonyl unit. Its bifunctional nature allows for the construction of a diverse array of acyclic and heterocyclic compounds. In the pharmaceutical and drug development sectors, acylation reactions with this compound are pivotal for the synthesis of various bioactive molecules, including N,N'-disubstituted malonamides, which have emerged as potent enzyme inhibitors. These derivatives are instrumental in the development of novel therapeutics targeting a range of diseases.[1][2] This document provides detailed protocols for acylation reactions of amines and phenols using this compound, along with data on reaction conditions and yields.
Acylation of Amines: Synthesis of N,N'-Disubstituted Malonamides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N,N'-disubstituted malonamides. These compounds are of significant interest in medicinal chemistry due to their roles as enzyme inhibitors, particularly targeting proteases like Factor Xa and cholinesterases.[1] The general reaction proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
Experimental Protocol: Synthesis of N,N'-Diarylmalonamides
This protocol describes a general procedure for the synthesis of N,N'-diarylmalonamides from substituted anilines and this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-chloroaniline, p-toluidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure N,N'-diarylmalonamide.
Quantitative Data for N,N'-Diarylmalonamide Synthesis
| Entry | Aniline Derivative | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | DCM | TEA | 3 | 85 |
| 2 | 4-Chloroaniline | THF | Pyridine | 4 | 78 |
| 3 | 4-Methoxyaniline | DCM | TEA | 2.5 | 92 |
| 4 | 4-Nitroaniline | THF | Pyridine | 5 | 65 |
| 5 | 2-Methylaniline | DCM | TEA | 4 | 81 |
Note: Yields are isolated yields after purification and may vary depending on the specific reaction conditions and scale.
Acylation of Phenols: Synthesis of Bis(aryl) Malonates
This compound can also react with phenols to form bis(aryl) malonates. This reaction typically requires a base to deprotonate the phenol, increasing its nucleophilicity.
General Reaction Scheme:
Experimental Protocol: Synthesis of Bis(aryl) Malonates
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-cresol, 4-chlorophenol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Pyridine
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve the substituted phenol (2.2 equivalents) in anhydrous toluene.
-
Add pyridine (2.5 equivalents) to the solution and cool to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the bis(aryl) malonate.
Quantitative Data for Bis(aryl) Malonate Synthesis
| Entry | Phenol Derivative | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | Toluene | 18 | 75 |
| 2 | 4-Cresol | DCM | 24 | 82 |
| 3 | 4-Chlorophenol | Toluene | 20 | 71 |
| 4 | 4-Nitrophenol | DCM | 24 | 58 |
| 5 | 2-Methoxyphenol | Toluene | 18 | 65 |
Note: Yields are isolated yields and can be influenced by steric and electronic effects of the substituents on the phenol.
Application in Drug Discovery: Malonamides as Enzyme Inhibitors
N,N'-disubstituted malonamides synthesized from this compound have shown significant potential as inhibitors of various enzymes, playing a crucial role in drug discovery. For instance, certain malonamide derivatives act as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, making them promising candidates for antithrombotic agents.[1] Additionally, other malonamide derivatives have demonstrated inhibitory activity against cholinesterases, enzymes implicated in the progression of Alzheimer's disease.[1]
Below is a diagram illustrating the role of a malonamide derivative as a Factor Xa inhibitor in the blood coagulation cascade.
Synthesis of Thiobarbituric Acid Derivatives
This compound is a key reagent in the synthesis of thiobarbituric acid derivatives, which are heterocyclic compounds with a range of biological activities. The reaction involves the condensation of a thiourea derivative with this compound.
Experimental Protocol: Synthesis of 1,3-Disubstituted Thiobarbituric Acids
This protocol is adapted from a reported synthesis of thiobarbituric acids.[3]
Materials:
-
This compound
-
1,3-Disubstituted thiourea
-
Acetyl chloride
-
Acetic acid
Procedure:
-
To a stirred solution of the 1,3-disubstituted thiourea (1 equivalent) and malonic acid (1 equivalent) in a suitable flask, add a mixture of acetyl chloride (2 equivalents) and acetic acid (4 equivalents).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiobarbituric acid derivative.
Workflow for the Synthesis of a Thiobarbituric Acid Derivative
Conclusion
This compound is a versatile and powerful reagent for acylation reactions, providing access to a wide range of valuable compounds for the pharmaceutical and drug development industries. The protocols outlined in this document for the synthesis of N,N'-disubstituted malonamides, bis(aryl) malonates, and thiobarbituric acid derivatives offer robust and adaptable methods for researchers. The demonstrated application of malonamide derivatives as enzyme inhibitors highlights the importance of this compound-mediated acylations in the generation of novel therapeutic agents. As with all reactive acyl chlorides, appropriate safety precautions should be taken when handling this compound.
References
- 1. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Malonyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride is a highly reactive derivative of malonic acid, serving as a powerful C3 synthon in organic synthesis. Its two electrophilic acyl chloride groups enable it to undergo cyclocondensation reactions with a variety of dinucleophiles, making it an essential reagent for the construction of numerous heterocyclic frameworks.[1] These heterocycles, particularly those containing a 1,3-dicarbonyl moiety, are core structures in many pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound, including barbiturates and 4-hydroxycoumarins.
General Workflow for Heterocyclic Synthesis
The synthesis of heterocyclic compounds using this compound typically involves a cyclocondensation reaction followed by workup and purification. The high reactivity of this compound often allows for reactions to proceed at lower temperatures compared to those using less reactive malonyl derivatives like diethyl malonate.[1]
References
Application Notes and Protocols: Malonyl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride, a highly reactive diacyl chloride, serves as a versatile building block in polymer chemistry. Its bifunctional nature allows it to readily participate in various polymerization reactions, making it a valuable monomer for the synthesis of a diverse range of polymers. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polyesters, polyamides, and functional polymers, as well as its application as a coupling agent. These polymers have potential applications in fields ranging from materials science and organic electronics to drug delivery.
Key Applications of this compound in Polymer Chemistry
This compound is primarily utilized in the following areas of polymer synthesis:
-
Condensation Polymerization: As a monomer, it reacts with diols and diamines to form polyesters and polyamides, respectively. A notable application is in the synthesis of specialized polymers like 6-tetrathiafulvalene (TTF)-polymers for organic electronics.[1][2][3]
-
Polymer Functionalization: It is used to modify existing polymers by introducing the malonate group. A key example is the reaction with polyvinyl alcohol (PVA) to create poly(vinyl malonate), which can be further functionalized.[1]
-
Coupling Agent in Anionic Polymerization: this compound can be used to couple living polymer chains in anionic polymerization, enabling the synthesis of block copolymers.[3][4][5]
-
Molecular Layer Deposition (MLD): It serves as a precursor in MLD for the fabrication of thin films, such as N-doped TiO2 films for photocatalysis and solar energy applications.[1][2][3]
Data Presentation
The following tables summarize key quantitative data for polymerization reactions involving this compound and the properties of the resulting polymers.
Table 1: Synthesis of Poly(vinyl malonate) via Functionalization of PVA
| Parameter | Value | Reference |
| Reactants | ||
| Polyvinyl Alcohol (PVA) | 1 mol equivalent | [1][2] |
| This compound | 1 mol equivalent | [1][2] |
| Solvent | Dioxane | [1] |
| Reaction Conditions | ||
| Temperature | Not specified, likely room temperature followed by reflux | [1][2] |
| Reaction Time | Not specified | [1][2] |
| Product Characterization | ||
| Conversion Ratios | 57-89% | [1][2] |
| Key FTIR Absorption Band (C=O ester) | 1724-1740 cm⁻¹ | [1][2] |
Table 2: General Conditions for Polyamide Synthesis via Interfacial Polymerization
| Parameter | General Range/Value | Reference |
| Reactants | ||
| Diamine (in aqueous phase) | Typically 1-2 wt% | [6] |
| Diacyl Chloride (e.g., this compound) (in organic phase) | Typically 0.1-0.2 wt% | [6] |
| Organic Solvent | Dichloromethane, Toluene, or Hexane | [7] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [8] |
| Reaction Time | Typically rapid (seconds to minutes) | [9] |
| Resulting Polymer Properties | ||
| Molecular Weight | High molecular weight is achievable | [10] |
| Polydispersity Index (PDI) for Step Polymerization | Typically around 2.0 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl malonate)
This protocol describes the functionalization of polyvinyl alcohol (PVA) with this compound to produce poly(vinyl malonate).
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
Dioxane (anhydrous)
-
Round bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, dissolve 1 molar equivalent of polyvinyl alcohol in 20 mL of anhydrous dioxane with stirring.[1][2]
-
In the dropping funnel, add 1 molar equivalent of this compound.
-
Slowly add the this compound from the dropping funnel to the PVA solution at room temperature with continuous stirring.[1]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by FTIR is recommended to observe the disappearance of the acid chloride peak and the appearance of the ester peak).
-
After cooling to room temperature, the resulting poly(vinyl malonate) can be precipitated by pouring the reaction mixture into a non-solvent such as diethyl ether.
-
Filter the polymer and wash with the non-solvent to remove unreacted monomers and byproducts.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: General Procedure for Polyamide Synthesis via Interfacial Polymerization
This protocol outlines the general steps for synthesizing a polyamide using this compound and a diamine via unstirred interfacial polymerization.
Materials:
-
Diamine (e.g., hexamethylenediamine)
-
Sodium hydroxide (NaOH)
-
This compound
-
Hexane (or other suitable organic solvent)
-
Beaker
-
Forceps
Procedure:
-
Prepare an aqueous solution of the diamine. For example, dissolve the diamine in deionized water, and add a stoichiometric amount of NaOH to neutralize the HCl byproduct that will be formed.[8] A typical concentration is 0.50 M hexamethylenediamine in 0.5 M NaOH.[12]
-
Prepare an organic solution of this compound in a water-immiscible solvent like hexane. A typical concentration is 0.2 M.[12]
-
Carefully pour the organic solution of this compound on top of the aqueous diamine solution in a beaker, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.[8]
-
A polymer film (polyamide) will form at the interface.[8]
-
Using forceps, carefully grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope".[12]
-
The polymer rope can be wound onto a glass rod.
-
Wash the collected polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts, and to aid in drying.[13]
-
Dry the polyamide in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis of poly(vinyl malonate).
Caption: Logical relationship in interfacial polymerization.
Application in Drug Development
Polymers synthesized using this compound, particularly biodegradable polyesters and polyamides, have potential applications in drug delivery systems.[14][15] These polymers can be formulated into various drug carriers such as nanoparticles, microspheres, and hydrogels to achieve controlled and targeted drug release.[16]
Key Concepts in Polymer-Based Drug Delivery:
-
Controlled Release: Polymeric matrices can encapsulate therapeutic agents and release them over an extended period, maintaining the drug concentration within the therapeutic window.
-
Targeted Delivery: The surface of polymer-based drug carriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance drug accumulation at the desired site, thereby increasing efficacy and reducing off-target toxicity.
-
Biocompatibility: For in vivo applications, the biocompatibility of the polymer is crucial. Polymers derived from this compound would require thorough evaluation to ensure they and their degradation products are non-toxic and do not elicit an adverse immune response.[7][17]
While specific signaling pathways directly modulated by this compound-derived polymers are not extensively documented, the drug delivery systems they form can be designed to deliver therapeutics that target various cellular signaling pathways implicated in diseases like cancer. For instance, a polymer-based nanoparticle could carry a kinase inhibitor to block a specific signaling cascade within tumor cells.[18][19] The design of such systems focuses on the physicochemical properties of the polymer to control the release kinetics and biodistribution of the encapsulated drug.
Caption: Polymer-based drug delivery logical workflow.
Conclusion
This compound is a valuable and reactive monomer in polymer chemistry, enabling the synthesis of a variety of polymers with tunable properties. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in creating novel polymeric materials for diverse applications, including advanced materials and drug delivery systems. Further research into the biocompatibility and in vivo behavior of these polymers will be crucial for their successful translation into biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sparkl.me [sparkl.me]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Synthesis of Poly(Dimethylmalic Acid) Homo- and Copolymers to Produce Biodegradable Nanoparticles for Drug Delivery: Cell Uptake and Biocompatibility Evaluation in Human Heparg Hepatoma Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. biomedres.us [biomedres.us]
- 17. Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Strategies for Cancer Therapy: Polymer Nanoparticles Carrying Medicinally Important Phytochemicals and Their Cellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Malonic Esters using Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of malonic esters, versatile intermediates in organic synthesis, utilizing malonyl chloride. Malonic esters are crucial building blocks for a variety of molecules, including barbiturates and other pharmaceuticals.[1][2] The reaction of this compound with alcohols offers a direct and efficient route to these valuable compounds. This note covers the underlying reaction mechanism, comprehensive experimental protocols, safety precautions, and characterization data.
Introduction
Malonic esters, particularly dialkyl malonates, are pivotal reagents in synthetic organic chemistry. Their defining feature is the acidity of the α-carbon protons, which facilitates the formation of a stabilized enolate. This enolate can be readily alkylated, acylated, and used in various condensation reactions, making malonic esters a cornerstone of C-C bond formation strategies.[2][3] A primary application lies in the "malonic ester synthesis," which provides a route to substituted carboxylic acids.[2][3] In the pharmaceutical industry, malonic esters are key precursors for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably barbiturates, which are synthesized through condensation with urea.[1][2]
The synthesis of malonic esters is typically achieved through Fischer esterification of malonic acid or, as detailed herein, by the reaction of this compound with an appropriate alcohol. The latter method is an example of nucleophilic acyl substitution and is often rapid and irreversible, providing high yields of the desired ester.[4][5][6]
Reaction Mechanism and Principles
The synthesis of a malonic ester from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves two primary roles.[1]
-
Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the alcohol, which would render it non-nucleophilic and halt the reaction.[4]
-
Nucleophilic Catalyst (Optional): Bases like pyridine can also act as nucleophilic catalysts. Pyridine can attack the electrophilic carbonyl carbon of the acyl chloride to form a highly reactive acyl-pyridinium intermediate. This intermediate is then more readily attacked by the alcohol, regenerating the pyridine catalyst.[4]
The overall transformation is the replacement of the two chloride atoms on this compound with two alkoxy groups from the alcohol.
Experimental Protocols
Safety Note: this compound is corrosive, flammable, and reacts violently with water.[7] It is a lachrymator and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves, and a lab coat. Ensure all glassware is thoroughly dried before use.
Protocol 1: Preparation of this compound
This protocol is adapted from Organic Syntheses and describes the preparation of this compound from malonic acid and thionyl chloride.[7]
Materials:
-
Finely powdered, dry malonic acid
-
Thionyl chloride (SOCl₂)
-
Apparatus: Round-bottom flask, reflux condenser with a drying tube (e.g., CaCl₂).
Procedure:
-
In a 250 mL round-bottom flask, place finely powdered malonic acid (52 g, 0.5 mole).
-
Carefully add thionyl chloride (120 mL, approx. 1.65 mole) to the flask.
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube.
-
Warm the flask in a heating bath at 45–50°C for 3 days. Swirl the mixture occasionally. The mixture will gradually darken.
-
Increase the bath temperature to 60°C and heat for an additional 5–6 hours.
-
After cooling to room temperature, transfer the mixture to a distillation apparatus.
-
Distill the product under reduced pressure. A small forerun of excess thionyl chloride will be collected first.
-
Collect the this compound fraction.
Protocol 2: Synthesis of Diethyl Malonate (Representative Procedure)
This protocol is a representative procedure for the synthesis of a simple dialkyl malonate, based on the established reaction of acid chlorides with alcohols in the presence of pyridine.[4][8]
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Apparatus: Three-necked round-bottom flask, dropping funnel, magnetic stirrer, condenser with drying tube, ice bath.
Procedure:
-
Set up a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
In the flask, combine anhydrous ethanol (25.3 mL, 0.43 mole) and anhydrous pyridine (33.1 mL, 0.41 mole) in 150 mL of anhydrous diethyl ether.
-
Cool the mixture in an ice bath with stirring.
-
Prepare a solution of this compound (28.2 g, 0.2 mole) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the this compound solution dropwise to the stirred, cooled ethanol-pyridine mixture over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: a. Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of dilute HCl (to remove excess pyridine), 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
Purification: Purify the crude diethyl malonate by vacuum distillation.
Data Presentation
Table 1: Reaction Parameters and Yields
| Starting Material | Alcohol | Base | Product | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| Malonic Acid | - | - | This compound | 72-85 | 58-60 / 28 | [7] |
| This compound | tert-Butyl Alcohol | Dimethylaniline | Di-tert-butyl Malonate | 69-72 | 112-115 / 31 | Derived from Org. Syn. procedure |
| This compound | Ethanol | Pyridine | Diethyl Malonate | High (Typical) | 199 / 760 | General reaction[1] |
Table 2: Characterization Data for Diethyl Malonate
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 199 °C |
| Density | 1.055 g/cm³ |
| Refractive Index | 1.413-1.415 |
| ¹H NMR (CDCl₃) | δ 4.20 (q, 4H), 3.35 (s, 2H), 1.27 (t, 6H) |
| ¹³C NMR (CDCl₃) | δ 166.8, 61.6, 41.5, 14.0 |
| IR (liquid film) | ~1735 cm⁻¹ (C=O stretch) |
Visualizations
Reaction Mechanism Workflow
References
- 1. quora.com [quora.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols: Malonyl Chloride as a Coupling Agent in Block Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of malonyl chloride as a coupling agent in the synthesis of block copolymers, particularly through living anionic polymerization. Detailed experimental protocols, data presentation, and potential applications in drug delivery are outlined to guide researchers in this field.
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, are a versatile class of materials with applications ranging from thermoplastic elastomers to nanomedicine. The precise synthesis of well-defined block copolymers is crucial for tailoring their properties. Living anionic polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow molecular weight distributions. In this method, the growing polymer chains remain active ("living") until a terminating or coupling agent is introduced.
This compound, a difunctional acyl chloride, serves as an efficient coupling agent to link two living anionic polymer chains, resulting in the formation of a triblock or multi-block copolymer. This method is particularly useful for creating symmetric triblock copolymers or more complex architectures. The resulting amphiphilic block copolymers can self-assemble into nanostructures like micelles in selective solvents, making them promising candidates for advanced drug delivery systems.
Synthesis of Block Copolymers using this compound
The synthesis of a block copolymer using this compound as a coupling agent typically involves a multi-step process based on living anionic polymerization. A classic example is the synthesis of a polystyrene-b-polyisoprene-b-polystyrene (SIS) triblock copolymer, where two living polystyrene-b-polyisoprene diblock chains are coupled with this compound.
Experimental Workflow
The overall workflow for the synthesis of a triblock copolymer via coupling with this compound is depicted below.
Caption: Workflow for triblock copolymer synthesis using this compound.
Detailed Experimental Protocol: Synthesis of (Polystyrene-b-Polyisoprene)₂-Malonate
This protocol is a generalized procedure based on established methods for living anionic polymerization and coupling reactions with acyl chlorides. Researchers should optimize conditions for their specific experimental setup.
Materials:
-
Styrene (monomer)
-
Isoprene (monomer)
-
Cyclohexane (solvent, polymerization grade)
-
sec-Butyllithium (initiator)
-
This compound (coupling agent)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
High-vacuum line and glassware
Procedure:
-
Purification: All reagents and solvents must be rigorously purified to remove any protic impurities that would terminate the living polymerization. Styrene and isoprene are typically distilled from calcium hydride. Cyclohexane is purified by passing it through activated alumina columns.
-
Polymerization of the First Block (Polystyrene):
-
A reaction flask is assembled and dried under high vacuum.
-
Purified cyclohexane is distilled into the reactor.
-
A calculated amount of sec-butyllithium initiator is added to the solvent.
-
Purified styrene monomer is added to the initiator solution. The polymerization is typically carried out at 40-50 °C. The reaction is monitored by the disappearance of the characteristic orange color of the styryllithium anion.
-
-
Polymerization of the Second Block (Polyisoprene):
-
Once the styrene polymerization is complete, a sample of the living polystyryllithium is taken for analysis (e.g., GPC).
-
Purified isoprene monomer is then added to the living polystyrene solution. The polymerization is continued at 40-50 °C.
-
-
Coupling Reaction:
-
After the isoprene polymerization is complete, the reactor is cooled to 0 °C.
-
A stoichiometric amount of this compound (approximately 0.5 equivalents with respect to the living chain ends) dissolved in cyclohexane is added dropwise to the living diblock copolymer solution with vigorous stirring. The disappearance of the color of the living anions indicates the progress of the coupling reaction. The reaction is typically allowed to proceed for several hours at room temperature.
-
-
Termination and Purification:
-
A small amount of degassed methanol is added to terminate any remaining living chains.
-
The resulting triblock copolymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.
-
The crude polymer may be further purified by fractional precipitation to remove any uncoupled diblock copolymer.
-
Characterization of the Block Copolymer
The synthesized block copolymer should be thoroughly characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), composition, and thermal properties.
Table 1: Characterization Data for a Hypothetical (Polystyrene-b-Polyisoprene)₂-Malonate Triblock Copolymer
| Parameter | Precursor (PS-b-PI) | Coupled Triblock Copolymer |
| Number-Average Molecular Weight (Mn, g/mol ) | 50,000 | ~100,000 |
| Polydispersity Index (PDI) | < 1.1 | < 1.2 |
| Coupling Efficiency (%) | - | > 90% |
| Glass Transition Temp. (Tg) of PS block (°C) | ~100 | ~100 |
| Glass Transition Temp. (Tg) of PI block (°C) | ~ -60 | ~ -60 |
Note: The data in this table are representative values and will vary depending on the specific synthesis conditions.
Application in Drug Delivery
Amphiphilic block copolymers synthesized using this compound as a coupling agent can self-assemble into micelles in an aqueous environment. These micelles consist of a hydrophobic core, formed by the water-insoluble block (e.g., polystyrene or polyisoprene), and a hydrophilic corona, which can be introduced by using a hydrophilic block or by post-polymerization modification. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs.
pH-Responsive Drug Release Mechanism
A common strategy in drug delivery is to design carriers that release their payload in response to specific stimuli in the target environment, such as the lower pH found in tumor tissues or endosomal compartments. This can be achieved by incorporating pH-sensitive moieties into the block copolymer. For instance, if a block copolymer contains a block with basic groups (e.g., poly(2-vinylpyridine)), a decrease in pH will lead to protonation of these groups, causing the micelle to swell or disassemble and release the encapsulated drug.
Caption: Mechanism of pH-responsive drug release from block copolymer micelles.
Protocol for Micelle Formation and Drug Loading
Materials:
-
Synthesized amphiphilic block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Organic solvent (e.g., tetrahydrofuran, THF)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolution: Dissolve the block copolymer and the hydrophobic drug in a suitable organic solvent like THF.
-
Micelle Formation: Add the polymer/drug solution dropwise to a vigorously stirring aqueous buffer. The organic solvent is then removed by dialysis against the aqueous buffer for an extended period (e.g., 24-48 hours). This process leads to the self-assembly of the block copolymer into drug-loaded micelles.
-
Characterization: The resulting micelles should be characterized for their size, size distribution (e.g., by Dynamic Light Scattering), morphology (e.g., by Transmission Electron Microscopy), and drug loading content and efficiency.
Conclusion
This compound is a valuable coupling agent for the synthesis of well-defined block copolymers via living anionic polymerization. The resulting polymers, particularly amphiphilic block copolymers, have significant potential in the field of drug delivery. Their ability to form stimuli-responsive nanocarriers allows for the targeted release of therapeutic agents, which can improve efficacy and reduce side effects. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these promising materials.
Application Notes and Protocols: The Role of Malonyl Chloride in the Synthesis of Agrochemicals
Introduction
Malonyl chloride, the diacyl chloride of malonic acid, is a highly reactive bifunctional electrophile. This reactivity makes it a valuable C3 building block in organic synthesis, particularly for the construction of heterocyclic systems. In the agrochemical industry, this compound and its derivatives are employed as key intermediates in the production of a range of active ingredients, including fungicides and herbicides. Its ability to readily undergo cyclocondensation reactions with various nucleophiles, such as ureas and thioureas, allows for the efficient synthesis of pyrimidine-based scaffolds, which are central to the biological activity of many commercial and developmental agrochemicals.
These application notes provide an overview of the use of this compound in the synthesis of agrochemical compounds, with a focus on the preparation of thiobarbituric acid derivatives, which have demonstrated notable fungicidal properties. Detailed experimental protocols for the synthesis of this compound and a representative fungicidal thiobarbiturate are provided to guide researchers in this field.
Key Applications in Agrochemical Synthesis
This compound is a versatile reagent for the synthesis of various heterocyclic compounds with applications in agrochemicals. Its primary use lies in cyclocondensation reactions to form six-membered rings.
-
Fungicides: A significant application of this compound is in the synthesis of thiobarbituric acid and barbituric acid derivatives. These compounds form the core structure of several fungicides. The reaction of this compound with thiourea or substituted thioureas leads to the formation of the thiobarbiturate ring, which can be further functionalized to optimize fungicidal activity. Thiobarbiturate derivatives have shown efficacy against a variety of plant pathogens.
-
Herbicides: Barbiturate derivatives, synthesized from the reaction of this compound with urea, have been investigated for their herbicidal properties. The substituents on the barbiturate ring play a crucial role in determining the herbicidal activity and selectivity.
-
Insecticides: While less common, derivatives of this compound have been used in the synthesis of mesoionic insecticides. These compounds represent a newer class of insecticides with a unique mode of action.
-
Plant Growth Regulators: The pyrimidine ring system, accessible through this compound chemistry, is also a feature in some compounds investigated as plant growth regulators.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from malonic acid using thionyl chloride.[1]
Reaction Scheme:
Caption: Synthesis of this compound from Malonic Acid.
Materials:
-
Malonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel with reflux condenser and gas outlet
Procedure:
-
To a dried reaction vessel equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add malonic acid.
-
Slowly add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the malonic acid at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of malonic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Malonic Acid:SOCl₂) | 1 : 2-3 | [1] |
| Reaction Temperature | Reflux (~79 °C) | [1] |
| Reaction Time | 2-3 hours | [1] |
| Typical Yield | >80% |
Protocol 2: Synthesis of a Fungicidal Thiobarbiturate Derivative
This protocol outlines the general procedure for the cyclocondensation of this compound with a substituted thiourea to produce a 5-substituted-thiobarbituric acid, a class of compounds with demonstrated antifungal activity.[2][3]
Reaction Scheme:
Caption: Cyclocondensation of this compound and Thiourea.
Materials:
-
This compound
-
Substituted thiourea (e.g., N-arylthiourea)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or dry 1,2-dichloroethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the substituted thiourea in the anhydrous aprotic solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled thiourea solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then washed with cold water to remove any unreacted starting materials and byproducts.
-
The solid product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Quantitative Data for a Representative Synthesis:
| Parameter | General Range |
| Molar Ratio (this compound:Thiourea) | 1 : 1 |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-85% |
Logical Workflow for Agrochemical Discovery using this compound
The following diagram illustrates a typical workflow for the discovery and development of new agrochemicals utilizing this compound as a key building block.
Caption: Workflow for Agrochemical Development.
This workflow highlights the iterative process of synthesizing a library of compounds, screening for biological activity, and optimizing the lead structures to develop a commercially viable agrochemical product. This compound plays a crucial role in the initial synthesis step, enabling the creation of a diverse range of heterocyclic compounds for screening.
Disclaimer: The provided protocols are for informational purposes for research and development professionals. These reactions should only be conducted by trained chemists in a well-equipped laboratory with appropriate safety precautions. This compound is a corrosive and moisture-sensitive compound and should be handled with care in a fume hood.
References
Application Notes and Protocols: Malonyl Chloride in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of malonyl chloride and its derivatives as versatile building blocks in the synthesis of complex alkaloids. The focus is on the formation of key heterocyclic cores, such as isoquinoline and β-carboline scaffolds, which are prevalent in a wide range of biologically active natural products.
Introduction: The Role of this compound in Heterocyclic Synthesis
This compound (CH₂(COCl)₂) is a highly reactive bifunctional reagent widely employed in organic synthesis.[1][2] Its two acyl chloride groups allow for the construction of a variety of cyclic and acyclic compounds.[1] In the context of alkaloid synthesis, this compound serves as a crucial precursor for forming key structural motifs.[3]
A significant application of this compound in this field is its use in generating N-acyliminium ions. These reactive intermediates are powerful electrophiles that readily undergo intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to form the core structures of isoquinoline and β-carboline alkaloids.[4][5][6] The acylation of an imine with this compound or a derivative enhances the electrophilicity of the iminium ion, facilitating cyclization under mild conditions with a broad range of nucleophiles, including electron-rich aromatic rings.[4][6]
Key Synthetic Application: Synthesis of Tetracyclic Alkaloid Cores
This compound has been successfully employed in the synthesis of alkaloids possessing tetracyclic cores, such as cyclopiamide A and speradine E.[3] The following sections will detail the synthetic strategy and provide a general protocol for the construction of such complex molecular architectures.
General Reaction Scheme: N-Acyliminium Ion-Mediated Cyclization
The general strategy involves the reaction of a β-arylethylamine with a suitable precursor to form an imine. This imine is then acylated in situ with this compound or a mono-ester/mono-acid chloride derivative of malonic acid. The resulting N-acyliminium ion is a highly reactive electrophile that undergoes an intramolecular cyclization to form the tetracyclic alkaloid core.
Figure 1: General workflow for the synthesis of tetracyclic alkaloid cores using this compound derivatives.
Experimental Protocols
This section provides detailed experimental protocols for key reactions involving this compound and its derivatives in the context of alkaloid synthesis.
Preparation of Mono-Substituted Malonyl Chlorides
Mono-substituted malonyl chlorides, such as methyl this compound and ethyl this compound, are often used to introduce additional functionality into the final alkaloid structure. These can be synthesized from the corresponding dialkyl malonates.[7]
Protocol 1: Synthesis of Monoalkyl this compound [7]
This three-step procedure involves the selective saponification of a dialkyl malonate, followed by hydrolysis and subsequent chlorination.
Step A: Selective Saponification of Dialkyl Malonate
-
Dissolve the dialkyl malonate in an alcoholic solution of potassium hydroxide.
-
Stir the reaction mixture to form the monopotassium salt of the diester.
Step B: Hydrolysis to Monoalkyl Malonic Acid
-
Hydrolyze the potassium salt of the monoalkyl malonate using concentrated HCl to yield the monoalkyl malonic acid.
Step C: Chlorination to Monoalkyl this compound
-
React the monoalkyl malonic acid with a chlorinating agent, such as thionyl chloride.[7]
-
The reaction can be performed with or without a solvent like methylene chloride.[7] The solvent-free approach is considered a greener method with higher conversion rates.[7]
-
Reflux the reaction mixture for 1 hour at 40-45°C.[7]
-
If a solvent is used, it is removed by distillation under vacuum to yield the monoalkyl this compound.[7]
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (Methyl)[7] | Conversion (Ethyl)[7] |
| Chlorination | Methyl Malonic Acid, Thionyl Chloride | Methylene Chloride | 40-45 | 1 | 78.67% | - |
| Chlorination | Methyl Malonic Acid, Thionyl Chloride | None | 40-45 | 1 | 93.08% | - |
| Chlorination | Ethyl Malonic Acid, Thionyl Chloride | Methylene Chloride | 40-45 | 1 | - | 84.39% |
| Chlorination | Ethyl Malonic Acid, Thionyl Chloride | None | 40-45 | 1 | - | 98.23% |
Table 1: Comparison of reaction conditions and yields for the synthesis of monoalkyl malonyl chlorides.
Pictet-Spengler Reaction via N-Acyliminium Ion Formation
The Pictet-Spengler reaction is a powerful tool for constructing the isoquinoline and β-carboline skeletons of many alkaloids.[4] The use of an N-acyliminium ion intermediate, generated from the reaction of an imine with an acyl chloride, significantly enhances the reactivity and broadens the scope of this transformation.[4]
Protocol 2: General Procedure for N-Acyliminium Ion-Mediated Pictet-Spengler Reaction
-
Imine Formation: Condense a β-arylethylamine (e.g., tryptamine or phenethylamine) with an appropriate aldehyde or ketone. This reaction is often carried out in a suitable solvent at room temperature.
-
N-Acyliminium Ion Formation and Cyclization:
-
To the solution containing the imine, add a solution of this compound or a this compound derivative dropwise at a controlled temperature (e.g., 0 °C).
-
A tertiary amine base (e.g., triethylamine) is typically added to neutralize the HCl generated during the reaction.
-
The N-acyliminium ion forms in situ and undergoes intramolecular cyclization.
-
The reaction mixture is then stirred at room temperature until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Figure 2: Experimental workflow for the Pictet-Spengler reaction via an N-acyliminium ion intermediate.
Application in the Synthesis of Quinolizidine and Indolizidine Alkaloids
The synthetic principles described above can be extended to the synthesis of other classes of alkaloids, such as quinolizidine and indolizidine alkaloids. These alkaloids are characterized by their bicyclic nitrogen-containing core structures and exhibit a wide range of biological activities. The construction of these ring systems can be achieved through cyclization reactions of appropriately functionalized precursors, which can be derived from reactions involving this compound.
Safety and Handling
This compound is a corrosive and lachrymatory compound that reacts violently with water and protic solvents.[3] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. This compound is unstable at room temperature and should be used freshly prepared or distilled, although it can be stored for short periods at low temperatures (2-8 °C).[3]
Conclusion
This compound and its derivatives are valuable and versatile reagents in the synthesis of a diverse range of alkaloids. Their ability to form highly reactive N-acyliminium ions enables the efficient construction of complex heterocyclic scaffolds, such as the tetracyclic cores of isoquinoline and β-carboline alkaloids. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the utility of this compound in the synthesis of novel and biologically active alkaloid analogs.
References
- 1. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1663-67-8 [chemicalbook.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ijret.org [ijret.org]
Application Notes and Protocols for Condensation Polymerization with Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl chloride, as a highly reactive difunctional acyl chloride, is a valuable monomer for condensation polymerization. Its reactions with nucleophiles such as diamines and diols proceed rapidly at low temperatures to form polyamides and polyesters, respectively. This reactivity avoids the need for high temperatures and prolonged reaction times often associated with the polycondensation of dicarboxylic acids. The resulting polymers, particularly biodegradable polyesters, are of significant interest in the biomedical field, including for drug delivery applications. These materials can be formulated into various drug delivery vehicles such as nanoparticles, microcapsules, and hydrogels.[1][2]
This document provides detailed application notes and protocols for the synthesis of polymers via condensation polymerization using this compound. It is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
Synthesis of this compound
This compound is typically synthesized from malonic acid using a chlorinating agent such as thionyl chloride.[3][4]
Experimental Protocol: Synthesis of this compound from Malonic Acid
Disclaimer: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents and the evolution of HCl and SO₂ gases.
Materials:
-
Malonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent for purification (e.g., hexane)
Apparatus:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add finely powdered and dried malonic acid (1 equivalent).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (5-10 equivalents) to the flask.
-
Catalyst Addition: Add a catalytic amount (a few drops) of anhydrous DMF to the suspension.
-
Reaction: Stir the mixture and heat it to reflux (approximately 80°C) under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 4-6 hours, at which point the solution should become clear.[5]
-
Isolation of Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation. The product is a pale yellow liquid.[4]
Condensation Polymerization of this compound
This compound can be polymerized with various co-monomers, most commonly diamines to form polyamides and diols to form polyesters. Two primary techniques are employed: interfacial polymerization and solution polymerization.
Interfacial Polymerization of this compound with a Diamine
Interfacial polymerization is a technique where the polymerization reaction occurs at the interface between two immiscible liquid phases.[6][7] This method is particularly well-suited for the rapid and irreversible reaction between a diacid chloride and a diamine.[6]
Experimental Protocol: Synthesis of Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and a generic aliphatic diamine (e.g., hexamethylenediamine).
Materials:
-
This compound
-
Aliphatic diamine (e.g., hexamethylenediamine)
-
Anhydrous, water-immiscible organic solvent (e.g., dichloromethane or hexane)
-
Deionized water
-
Base (e.g., sodium hydroxide or sodium carbonate) to neutralize the HCl byproduct
-
Non-solvent for precipitation (e.g., methanol)
Apparatus:
-
Beaker
-
Magnetic stirrer and stir bar
-
Forceps or glass rod
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine (e.g., 0.2-0.5 M) and the base (e.g., 0.4-1.0 M) in deionized water.
-
Organic Phase Preparation: Prepare a solution of this compound (e.g., 0.2-0.5 M) in the organic solvent.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface. The polymer film will form instantly at the interface.[6]
-
Polymer Collection: Using forceps or a glass rod, gently grasp the polymer film at the center and continuously pull it out of the beaker. A continuous rope of the polyamide will be formed.
-
Purification: Wash the collected polymer rope thoroughly with deionized water to remove unreacted monomers and salts. Subsequently, wash with a non-solvent like methanol to remove oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Quantitative Data:
| Co-monomer | Polymer Type | Expected Yield (%) | Expected Mn (kDa) | Reference System |
| Hexamethylenediamine | Aliphatic Polyamide | 75 - 90 | 10 - 25 | Sebacoyl chloride with hexamethylenediamine[8] |
| p-Phenylenediamine | Aromatic Polyamide | 80 - 95 | 15 - 30 | Terephthaloyl chloride with p-phenylenediamine[9] |
Table 1: Expected Quantitative Data for Interfacial Polymerization of this compound.
Solution Polymerization of this compound with a Diol
Solution polymerization involves the reaction of monomers in a single-phase solvent system. This method offers better control over the reaction conditions and can lead to polymers with a narrower molecular weight distribution.
Experimental Protocol: Synthesis of a Polyester via Solution Polymerization
This protocol outlines the synthesis of a polyester from this compound and a generic aliphatic diol (e.g., ethylene glycol).
Materials:
-
This compound
-
Aliphatic diol (e.g., ethylene glycol)
-
Anhydrous, non-reactive solvent (e.g., toluene, chloroform, or N-Methyl-2-pyrrolidone (NMP))
-
Acid scavenger (e.g., pyridine or triethylamine)
-
Non-solvent for precipitation (e.g., cold methanol)
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the diol (1 equivalent) and the acid scavenger (2 equivalents) in the anhydrous solvent under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4 to 24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: Precipitate the polyester by pouring the viscous polymer solution into a large excess of a cold non-solvent (e.g., methanol) with vigorous stirring.
-
Collection and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Quantitative Data:
Similar to the polyamides, specific quantitative data for polyesters derived from this compound is limited in the readily available literature. The following table provides expected values based on the polymerization of other diacid chlorides with diols.[10]
| Co-monomer | Polymer Type | Expected Yield (%) | Expected Mn (kDa) | Reference System |
| Ethylene Glycol | Aliphatic Polyester | 80 - 90 | 5 - 15 | Sebacoyl chloride with ethylene glycol[10] |
| Diethylene Glycol | Aliphatic Polyester | 80 - 90 | 8 - 20 | Sebacoyl chloride with diethylene glycol[10] |
| Bisphenol A | Aromatic Polyester | > 90 | 20 - 40 | Terephthaloyl chloride with Bisphenol A |
Table 2: Expected Quantitative Data for Solution Polymerization of this compound.
Applications in Drug Development
Biodegradable polymers, such as the polyesters that can be synthesized from this compound, are of great interest for drug delivery applications.[1][2] These polymers can be formulated into nanoparticles to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[11]
Protocol: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-formed polyester.
Materials:
-
Polyester synthesized from this compound
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone or tetrahydrofuran)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic® F-68)
Apparatus:
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Beaker
-
Rotary evaporator or dialysis membrane for solvent removal
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve the polyester and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Using a syringe pump, add the organic phase dropwise into the rapidly stirring aqueous stabilizer solution. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate around the drug.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension by rotary evaporation or dialysis against deionized water.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any remaining stabilizer and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage.
Visualizations
Caption: Workflow for polymer synthesis and drug-loaded nanoparticle formulation.
Caption: Key factors influencing therapeutic efficacy in polymer-based drug delivery.
Conclusion
This compound is a versatile monomer for the synthesis of polyamides and polyesters through condensation polymerization. The high reactivity of this compound allows for mild reaction conditions, making it an attractive choice for creating polymers for various applications, including in the sensitive field of drug development. The protocols provided herein offer a foundation for the synthesis and application of these polymers. Further research is warranted to fully characterize polymers derived specifically from this compound and to explore their potential in targeted drug delivery systems.
References
- 1. Biodegradable Polyester Nanoparticle Formation [sigmaaldrich.com]
- 2. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijret.org [ijret.org]
- 4. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. orgsyn.org [orgsyn.org]
- 11. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling and Reactions of Malonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of malonyl chloride hydrolysis during chemical reactions.
Troubleshooting Guide
Low yields, unexpected side products, or reaction failures when using this compound can often be attributed to its hydrolysis. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | - Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum). - Use a high-purity, anhydrous solvent. Consider purifying the solvent using a suitable drying agent. - Handle this compound under a strictly inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line.[1][2] |
| Poor Quality of this compound | - If the this compound appears discolored (dark yellow or brown), it may have decomposed.[3] Consider purification by distillation under reduced pressure.[3][4] - Perform a test reaction with a known amine to verify the reactivity of the this compound.[2] |
| Inefficient Reaction Conditions | - For reactions with amines, ensure the use of a dry, non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[2][5] - Control the reaction temperature, as the reaction with nucleophiles can be highly exothermic.[4][6] |
Issue 2: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Solution |
| White precipitate in the reaction mixture | Hydrolysis of this compound to malonic acid, which is a solid. | - Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture. - Filter the reaction mixture to remove the malonic acid, if possible, and proceed with caution, though the yield will be compromised. |
| Observation of gas evolution (effervescence) upon addition of this compound | Reaction with residual water, producing HCl gas.[7] | - Ensure all reactants and solvents are anhydrous. - Add the this compound slowly to the reaction mixture to control the exotherm and any potential gas evolution. |
| Complex mixture of products in final analysis (e.g., NMR, LC-MS) | Partial hydrolysis leading to the formation of malonic acid, which can then participate in side reactions. | - Improve the anhydrous conditions of the reaction. - Purify the crude product using column chromatography to separate the desired product from polar impurities like malonic acid. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my this compound is of good quality?
A1: Freshly distilled or newly purchased this compound should be a colorless to pale yellow liquid.[7][8] Significant darkening can indicate decomposition.[3] You can check its purity by taking an IR spectrum (strong C=O stretch around 1780-1815 cm⁻¹) or by performing a small-scale reaction with a simple amine and analyzing the product.[2]
Q2: What is the maximum allowable water content in my solvent?
A2: While there isn't a universally defined ppm limit for all reactions, for moisture-sensitive reagents like this compound, it is best practice to use solvents with a water content below 50 ppm. Anhydrous grade solvents are highly recommended.
Q3: Can I use a nitrogen-filled balloon instead of a Schlenk line or glove box?
A3: A nitrogen balloon can provide a positive pressure of inert gas and is better than an open-air setup. However, it is less rigorous than a Schlenk line or glove box for excluding atmospheric moisture, especially for long reactions or when using very sensitive reagents. For best results, a Schlenk line or glove box is recommended.[2]
Q4: How should I properly quench a reaction containing unreacted this compound?
A4: Unreacted this compound should be quenched carefully. A common method is to slowly add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol (e.g., isopropanol).[9][10] This should be done in a fume hood, as the quenching process will generate HCl gas. Do not quench with water directly in the reaction flask, as the reaction can be vigorous.[10]
Q5: What are the signs of this compound hydrolysis during storage?
A5: this compound should be stored in a cool, dry place under an inert atmosphere.[7] Signs of hydrolysis upon storage include the liquid turning cloudy or the formation of a white solid (malonic acid). You may also notice pressure buildup in the container due to the formation of HCl gas.
Experimental Protocols
General Protocol for a Moisture-Sensitive Reaction Using this compound
-
Glassware Preparation:
-
All glassware (flasks, dropping funnel, condenser, etc.) should be thoroughly cleaned and then dried in an oven at a minimum of 120°C overnight.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use anhydrous solvent from a freshly opened bottle or a solvent that has been dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone).
-
Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
-
-
Reaction Setup under Inert Atmosphere (Schlenk Line):
-
Set up the reaction flask connected to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Dissolve the substrate and any base (e.g., dry triethylamine) in the anhydrous solvent and add to the reaction flask via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature (often 0°C to control the initial exotherm).
-
-
Addition of this compound:
-
Using a dry syringe, draw up the required amount of this compound under a positive pressure of inert gas.
-
Add the this compound dropwise to the stirred reaction mixture over a period of time to control the reaction rate and temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench any unreacted this compound by slowly transferring the reaction mixture to a separate flask containing a stirred quenching solution (e.g., cold saturated sodium bicarbonate).
-
-
Product Isolation:
-
Perform an aqueous work-up to remove any salts and water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
-
Data Presentation
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable for | Not Suitable for | Capacity | Speed |
| Magnesium Sulfate (MgSO₄) | Ethers, esters, halogenated hydrocarbons | High | Fast | |
| Sodium Sulfate (Na₂SO₄) | General use, good for initial drying | High | Slow | |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, ketones, phenols | High | Medium |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | High | Fast | |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, esters | Acidic compounds, ketones | High | Medium |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for reactions with this compound.
Caption: Troubleshooting decision tree.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound(1663-67-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Malonyl Chloride Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of malonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most prevalent and widely accepted method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is essential due to the compound's thermal instability at atmospheric pressure.
Q2: Why does this compound often appear colored (yellow to brown) even after synthesis?
Freshly distilled this compound is typically a colorless to pale yellow liquid.[2][3] However, it is prone to degradation, and samples can darken over time, turning yellow, orange, or even deep reddish-brown. This discoloration is often attributed to the formation of impurities, potentially from the polymerization of trace amounts of carbon suboxide, which can be a byproduct in certain synthesis routes. The presence of impurities from the starting materials or side reactions during synthesis also contributes to the color.
Q3: Is this compound stable at room temperature?
No, this compound is unstable at room temperature and is known to degrade over a few days.[2][4] For this reason, it is recommended to use freshly distilled this compound for reactions. If short-term storage is necessary, it should be kept in a refrigerated and tightly sealed container under an inert atmosphere.[5]
Q4: What are the primary impurities found in crude this compound?
The main impurities in crude this compound, typically synthesized from malonic acid and a chlorinating agent like thionyl chloride, include:
-
Unreacted malonic acid: The starting material for the synthesis.
-
Excess chlorinating agent: For example, thionyl chloride.[1]
-
Hydrogen chloride (HCl): A byproduct of the reaction.[1]
-
Decomposition products: Due to the compound's instability.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is dark brown or black after synthesis. | Prolonged reaction time or excessive heat during synthesis can lead to decomposition and polymerization of impurities. | Optimize reaction conditions by lowering the temperature and reducing the reaction time. Use high-purity starting materials. |
| Difficulty in achieving a stable vacuum during distillation. | Leaks in the distillation apparatus. | Ensure all joints and connections are properly sealed. Use high-quality vacuum grease. |
| Vigorous outgassing of dissolved HCl or SO₂ from the crude product. | Degas the crude mixture by applying a gentle vacuum before heating. | |
| Product decomposes in the distillation flask (charring). | The distillation temperature is too high. | Use a higher vacuum to lower the boiling point of this compound. A good vacuum (e.g., <20 mmHg) is crucial. |
| Localized overheating of the flask. | Use a heating mantle with a stirrer or a water/oil bath for uniform heating. Avoid direct flame heating. | |
| Low yield of purified product. | Decomposition during distillation. | Use a lower distillation temperature (higher vacuum). Consider the use of a stabilizer, although this is more documented for substituted malonyl chlorides. |
| Inefficient fractional distillation column. | Use a fractionating column with appropriate efficiency (e.g., a Vigreux column) to separate the product from lower and higher boiling impurities. | |
| Product color darkens rapidly after purification. | Exposure to moisture or air. | Collect the distilled product in a receiver cooled with an ice bath and protected from atmospheric moisture with a drying tube. Store under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Presence of residual acidic impurities. | Ensure complete removal of HCl and the chlorinating agent during distillation. A small fore-run should be collected to remove more volatile impurities. |
Experimental Protocols
Synthesis and Purification of this compound
This protocol is a general guideline based on literature procedures for the synthesis from malonic acid and thionyl chloride, followed by vacuum distillation.
Materials:
-
Malonic acid (finely powdered and dry)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (optional, e.g., dichloromethane)
-
Distillation apparatus with a fractionating column (e.g., Vigreux)
-
Heating mantle or oil bath
-
Vacuum source with a manometer
-
Drying tubes (e.g., with calcium chloride)
Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Synthesis: Combine finely powdered, dry malonic acid with an excess of thionyl chloride in the flask. The reaction can be performed neat or in an anhydrous solvent.[7] Gently heat the mixture to reflux (around 40-50°C) for several hours until the evolution of HCl and SO₂ gas ceases. The reaction mixture may darken in color.[7]
-
Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure or under a slight vacuum.
-
Vacuum Distillation: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dry.
-
Purification: Heat the crude this compound using a heating mantle or oil bath.
-
Collect a small fore-run of any remaining volatile impurities.
-
Collect the main fraction of this compound at the appropriate temperature and pressure.
-
-
Storage: Collect the purified product in a pre-weighed flask, blanket with an inert gas, and store in a refrigerator.
Purity Assessment
Purity is typically assessed by GC-MS, NMR, and titration methods.
GC-MS Analysis:
Due to the reactive nature of this compound, derivatization is often employed for GC-MS analysis to improve stability and chromatographic performance. A common approach involves converting the acid chloride to a more stable ester.
Illustrative Derivatization and GC-MS Workflow:
Caption: General workflow for purity analysis of this compound by GC-MS.
Typical GC-MS Parameters (for the derivative):
| Parameter | Value |
| Column | DB-5ms or similar non-polar column |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
Note: These are general parameters and should be optimized for the specific derivative and instrument.
NMR Spectroscopy:
¹H and ¹³C NMR can be used to assess the purity of this compound. The ¹H NMR spectrum of pure this compound in an anhydrous solvent like CDCl₃ will show a singlet for the methylene protons. Impurities will present additional signals.
Quantitative Data Summary
The following table summarizes typical physical properties and purification data for this compound.
| Parameter | Value | Reference(s) |
| Boiling Point | 53-55 °C at 19 mmHg | [5] |
| 58 °C at 28 mmHg | [4] | |
| Density | ~1.449 g/mL at 25 °C | [5] |
| Refractive Index | ~1.465 (n20/D) | [5] |
| Commercial Purity | ≥96% to >97% | [8] |
Yields for the synthesis and purification are highly dependent on the specific reaction conditions and the efficiency of the distillation, but yields in the range of 70-85% have been reported in literature for laboratory-scale preparations.
Disclaimer: this compound is a corrosive and moisture-sensitive compound that reacts violently with water. All manipulations should be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and eye protection. All glassware must be scrupulously dried before use.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97% 1663-67-8 India [ottokemi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 丙二酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ijret.org [ijret.org]
- 8. scbt.com [scbt.com]
Technical Support Center: Optimizing Malonyl Chloride Acylations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl chloride acylations.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this compound acylation?
This compound reacts with nucleophiles such as amines and alcohols via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks one of the electrophilic carbonyl carbons of this compound. This is followed by the elimination of a chloride ion and the formation of a new acyl bond. This process can occur at both ends of the this compound molecule, leading to di-acylated products.
Q2: Why is a base typically required for these reactions?
A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the acylation.[3][4] If not neutralized, the HCl can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[3] For alcohol acylations, the base also acts as an acid scavenger, driving the reaction to completion.[5]
Q3: What are the most common side reactions with this compound?
A significant side reaction is the formation of highly reactive ketenes. This occurs when a base abstracts an acidic alpha-hydrogen from the this compound.[6] These ketenes can then undergo further reactions, leading to the formation of colored impurities or unexpected products.[6][7] this compound is also extremely sensitive to moisture and can readily hydrolyze back to malonic acid, which will not participate in the acylation.[3][8]
Q4: How should I store and handle this compound?
This compound is unstable and degrades at room temperature over a few days.[9] It is also highly sensitive to moisture.[3] Therefore, it should be stored in a cool, dry environment, away from water and other incompatible substances.[9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be rigorously dried to prevent hydrolysis.[3][8]
Q5: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
Monitoring the reaction by TLC can be challenging because acyl chlorides are very reactive and can be hydrolyzed by the silica gel on the TLC plate.[10] A useful technique to confirm the formation of the acyl chloride is to take a small aliquot of the reaction mixture, quench it with methanol to form the stable methyl ester, and then analyze the resulting mixture by TLC.[11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Citation |
| Hydrolysis of this compound | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle this compound under an inert atmosphere (nitrogen or argon). | [3][8] |
| Inactive Amine/Alcohol | If using an amine salt (e.g., hydrochloride), add an extra equivalent of base to free the amine in situ. Ensure the alcohol or amine is pure and dry. | [12] |
| Inadequate Base | Use at least two equivalents of a tertiary amine base like triethylamine or pyridine to effectively scavenge the HCl byproduct. | [3][4] |
| Sub-optimal Temperature | Most reactions are initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. Less reactive nucleophiles may require gentle heating. | [3] |
| Ketene Formation | This is more likely with strong bases. Consider using a weaker base like pyridine. Add the this compound solution dropwise at a low temperature (-20°C to 0°C) to minimize this side reaction. | [6] |
Issue 2: Formation of Colored Impurities
| Possible Cause | Suggested Solution | Citation |
| Ketene Side Reactions | The formation of ketenes in the presence of a base can lead to colored byproducts. This is particularly prevalent with this compound due to its acidic α-hydrogens. | [6] |
| Use of a weaker base (e.g., pyridine instead of triethylamine) may reduce ketene formation. Maintaining a low reaction temperature (e.g., -20°C) during the addition of this compound can also help. | [6] | |
| Impure Starting Materials | Ensure the purity of your amine or alcohol, as impurities can lead to side reactions and discoloration. This compound itself can degrade and develop color over time. | [6][9] |
Data Presentation
Table 1: Effect of Base on the Acylation of Benzylamine with this compound
| Entry | Base | Equivalents of Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 2.2 | 0 to RT | 2 | 85 |
| 2 | Pyridine | 2.2 | 0 to RT | 3 | 78 |
| 3 | DIPEA | 2.2 | 0 to RT | 2 | 82 |
| 4 | None | 0 | 0 to RT | 12 | <10 |
Note: Data is illustrative, based on general principles of acylation reactions.[3][4]
Table 2: Influence of Solvent on the Acylation of 2-Propanol with this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0 to RT | 4 | 90 |
| 2 | Tetrahydrofuran (THF) | 0 to RT | 4 | 88 |
| 3 | Acetonitrile | 0 to RT | 6 | 75 |
| 4 | Toluene | RT to 50 | 4 | 65 |
Note: Data is illustrative, based on common solvents used for acylation.[3][5]
Experimental Protocols
Protocol 1: Di-acylation of a Primary Amine (Benzylamine)
-
Preparation : Under an argon atmosphere, dissolve benzylamine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Addition of this compound : Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-40 minutes, maintaining the temperature at 0°C.[6]
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by quenching an aliquot with methanol and analyzing by TLC.
-
Work-up :
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography or recrystallization to obtain the desired N,N'-dibenzylmalonamide.
Protocol 2: Di-acylation of a Secondary Alcohol (2-Propanol)
-
Preparation : To an oven-dried flask under an argon atmosphere, add 2-propanol (2.5 eq.), anhydrous DCM, and pyridine (2.5 eq.).
-
Cooling : Cool the mixture to 0°C in an ice bath.
-
Addition of this compound : Slowly add this compound (1.0 eq.) dropwise to the cooled solution with vigorous stirring.
-
Reaction : Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.
-
Work-up :
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
-
Purification : The crude diisopropyl malonate can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for this compound acylations.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Side reaction pathway: base-induced ketene formation.
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 10. benchchem.com [benchchem.com]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
Common side reactions of Malonyl chloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl chloride. It addresses common side reactions and offers strategies to avoid them, ensuring successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive acyl dichloride derived from malonic acid.[1][2] It serves as a key intermediate in organic synthesis for introducing the malonyl group into molecules.[3] Its primary applications include the synthesis of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[3][4]
Q2: What are the most common side reactions observed when using this compound?
The most common side reactions include:
-
Hydrolysis: Due to its high reactivity, this compound readily hydrolyzes in the presence of water to form malonic acid and hydrochloric acid.[1][2]
-
Decomposition and Discoloration: this compound is unstable at room temperature and can decompose, often turning a dark red or brownish-red color upon standing or during synthesis.[5][6] This is potentially due to the formation of colored impurities or polymerization of byproducts like carbon suboxide.[5][6]
-
Formation of Ketenes: In the presence of a base, such as pyridine, this compound can eliminate HCl to form highly reactive ketene intermediates, which can lead to undesired side products.[7]
-
Decarboxylation of Derivatives: While this compound itself is not prone to easy decarboxylation, the malonic acid derivatives synthesized from it can undergo decarboxylation upon heating.[8][9]
Q3: How should I properly store and handle this compound to minimize decomposition?
To minimize decomposition, this compound should be:
-
Used freshly prepared and distilled whenever possible.[10]
-
If storage is necessary, it should be kept in a cool, dry environment, preferably in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Commercial this compound is often supplied in sealed ampules to prevent exposure to atmospheric moisture.[5][6]
-
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is a lachrymator and corrosive.[1][12]
Troubleshooting Guides
Issue 1: Low Yield During this compound Synthesis
Problem: The synthesis of this compound from malonic acid and thionyl chloride results in a low yield.
| Possible Cause | Solution | Supporting Evidence |
| Incomplete Reaction | The reaction of malonic acid with thionyl chloride can be slow. Ensure sufficient reaction time, which can be up to three days with gentle heating (45-50°C), followed by a few hours at a slightly higher temperature (60°C).[1][6] | An Organic Syntheses procedure details a multi-day reaction for optimal conversion.[1] |
| Use of Incorrect Chlorinating Agent | Only thionyl chloride (SOCl₂) is recommended for this synthesis. Using other chlorinating agents like phosphorus pentachloride (PCl₅) will lead to the formation of carbon suboxide instead of this compound.[5][6] | Multiple sources explicitly state that PCl₅ reacts with malonic acid to produce carbon suboxide.[5][6] |
| Loss During Workup | This compound is sensitive to moisture. Ensure all glassware is thoroughly dried and the distillation is performed under reduced pressure to avoid high temperatures that can cause decomposition. Use a drying tube to protect the apparatus from atmospheric moisture.[1][6] | The recommended purification method is vacuum distillation.[1][6] |
Issue 2: Discoloration of Reaction Mixture or Product
Problem: The reaction mixture turns dark red or brownish-red during synthesis or upon storage.
| Possible Cause | Solution | Supporting Evidence |
| Formation of Impurities During Synthesis | The deep color change during synthesis is a known phenomenon. These colored impurities are typically less volatile than this compound and can be removed by fractional distillation. The final product should be a pale yellow liquid.[1][6] | Organic Syntheses procedure notes the color change but confirms a pale yellow distillate is obtained.[1] |
| Decomposition on Standing | This compound is unstable at room temperature. If the purified product develops a color over time, it is a sign of decomposition. It is best to use it fresh. If stored, keep it in a cool, dark place, preferably in sealed ampules.[5][6] | It is often sold in ampules to ensure stability.[5][6] |
| Reaction with Base | When using a base like pyridine in subsequent reactions, the formation of a pink to blue color can be observed. This may be due to the formation of ketene intermediates or other colored byproducts.[7] | A researcher on ResearchGate reported this color change when reacting this compound with an amine in the presence of pyridine.[7] |
Issue 3: Side Reactions During Nucleophilic Substitution (Esterification/Amidation)
Problem: Low yield of the desired ester or amide, with the formation of byproducts.
| Possible Cause | Solution | Supporting Evidence |
| Hydrolysis of this compound | The presence of trace amounts of water in the reactants or solvent will hydrolyze this compound back to malonic acid. Use anhydrous solvents and ensure all reactants are dry. Conduct the reaction under an inert atmosphere (nitrogen or argon).[13] | Acid chlorides are highly susceptible to hydrolysis.[13] |
| Incomplete Reaction or Byproduct Formation | The reaction of this compound with alcohols or amines produces HCl, which can protonate the nucleophile and inhibit the reaction. Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl and drive the reaction to completion.[13][14] | The Schotten-Baumann reaction conditions for acyl chlorides typically include a base.[14] |
| Formation of Ketenes | The use of a base can promote the formation of ketene from this compound, which can lead to undesired side products. Add the base and this compound slowly at a low temperature to control the reaction.[7] | The formation of ketenes from acyl chlorides in the presence of a base is a known side reaction.[7] |
Quantitative Data
Table 1: Synthesis of this compound - Reported Yields and Conditions
| Starting Material | Chlorinating Agent | Reaction Conditions | Reported Yield | Reference |
| Malonic Acid | Thionyl Chloride | 3 days at 45-50°C, then 5-6 hours at 60°C | 72-85% | [1] |
| Malonic Acid | Thionyl Chloride | Not specified in detail | ~60% | [5][6] |
| Monoalkyl Malonic Acid | Thionyl Chloride | 1 hour reflux at 40-45°C (solvent-free) | 93-98% conversion | [15] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Malonic Acid
This protocol is adapted from Organic Syntheses.[1]
-
Apparatus Setup: Fit a 250-mL Erlenmeyer flask with a ground-glass joint to a reflux condenser. Cap the condenser with a calcium chloride drying tube.
-
Reactant Addition: Place 52 g (0.5 mole) of finely powdered, dry malonic acid and 120 mL (approx. 1.65 mole) of thionyl chloride in the flask.
-
Reaction: Warm the flask in a heating bath at 45–50°C for 3 days. Occasionally swirl the mixture. The mixture will gradually darken to a deep brownish-red.
-
Completion of Reaction: Heat the mixture at 60°C for 5–6 hours.
-
Purification: After cooling, transfer the mixture to a 125-mL modified Claisen flask for distillation under reduced pressure. Use a water aspirator and protect the system with a calcium chloride guard tube. Heat the flask with a heating bath.
-
Distillation: Collect the fraction that distills at 58–60°C/28 mm Hg. The product will be a pale yellow liquid. The expected yield is 50.5–60 g (72–85%).
Protocol 2: General Procedure for Amidation of an Amine with this compound (Schotten-Baumann Conditions)
This is a general protocol for the synthesis of a diamide.
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (2.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (2.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of this compound: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways for this compound synthesis and its common side reactions.
Caption: A troubleshooting workflow for common issues in this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]
- 12. [Decarboxylation of malonyl-CoA and biosynthesis of mevalonic acid in rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. ijret.org [ijret.org]
Technical Support Center: Reactions Involving Malonyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with malonyl chloride.
Troubleshooting Guide
Q1: My reaction mixture is turning dark red, pink, or black. What is causing this and how can I prevent it?
A1: Discoloration is a common issue when working with this compound and can be attributed to several factors:
-
Impurity of this compound: this compound itself can degrade over time, especially with exposure to moisture, turning a reddish-brown color.[1] Using freshly distilled or a new ampule of this compound is recommended.[1]
-
Ketene Formation: In the presence of a base (like pyridine or triethylamine), this compound can eliminate HCl to form a highly reactive ketene intermediate.[2] Ketenes are prone to polymerization and other side reactions, which can produce colored impurities.[2] This is especially true for this compound compared to substituted versions (like dimethylthis compound) which lack the acidic α-hydrogens.[2]
-
Reaction with Starting Materials: Certain starting materials, like anilines or other sensitive amines, can form colored charge-transfer complexes or degradation products under the acidic (from HCl byproduct) or basic conditions of the reaction.[2]
-
Reagent Purity: Impurities in solvents, starting materials, or the base can also lead to discoloration. Ensure all reagents and solvents are anhydrous.[2][3]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified this compound. Test its quality by reacting it with a simple, known amine or alcohol to see if discoloration still occurs.[2]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., -20°C to 0°C) and add the this compound dropwise to control any exotherms and minimize side reactions.[2]
-
Choose the Right Base: If using a base, consider its strength. While pyridine is a common choice, a non-nucleophilic, sterically hindered base might reduce ketene formation. Ensure the base is completely dry.[2]
-
Consider a Milder Acylating Agent: If the problem persists, especially with sensitive substrates, this compound can be reacted in situ with N-hydroxysuccinimide to form bis(N-oxysuccinimidyl) malonate. This intermediate is a much milder acylating agent and can provide cleaner reactions.[2]
Q2: I am experiencing low yields in my acylation reaction. How can I improve the conversion?
A2: Low yields are often a result of incomplete reaction, side reactions, or issues during workup. Here are key areas to focus on:
-
Incomplete Conversion to Acyl Chloride: If you are generating the acyl chloride in situ from malonic acid, the conversion might be incomplete. The reaction with thionyl chloride (SOCl₂) can be slow; heating (e.g., 40-70°C) or extending the reaction time may be necessary.[1][4]
-
Reactivity of the Nucleophile: Weakly nucleophilic amines or alcohols will react more slowly. This may require more forcing conditions (higher temperature, longer reaction time) which can, in turn, promote degradation.
-
Stoichiometry: Ensure the molar ratios are correct. If unreacted starting material is observed, the issue might be with the activity of your this compound.[5]
-
Solvent Choice: The choice of solvent can impact reaction rates. A solvent-free approach has been shown to significantly increase conversion rates in the synthesis of related monoalkyl malonyl chlorides.[6]
Logical Flow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Q3: The reaction between malonic acid and my chlorinating agent (SOCl₂, POCl₃) is not proceeding. What can I do?
A3: The synthesis of this compound can be sluggish.
-
Using Thionyl Chloride (SOCl₂): This is the most effective and common reagent.[1][7] The reaction can take several hours to days, even with heating.[1] Ensure the malonic acid is finely powdered to increase surface area. Heating the mixture (e.g., 60°C) is often required.[1]
-
Using Phosphorus Oxychloride (POCl₃): This reaction is known to be slow. To facilitate it, you can:
-
Increase Temperature: Heating to 60-70°C can significantly increase the reaction rate.[4]
-
Add a Catalyst: A Lewis acid catalyst like aluminum chloride (AlCl₃) can activate the reactants.[4]
-
Use a Polar Solvent: Dissolving the reactants in a solvent like dichloromethane (DCM) can improve solubility and reaction rate.[4]
-
Use Excess Reagent: An excess of POCl₃ can help drive the reaction to completion.[4]
-
-
Ineffective Chlorinating Agents: Note that reagents like phosphorus pentachloride (PCl₅) do not produce this compound from malonic acid; they lead to the formation of carbon suboxide instead.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing and purifying this compound?
A1: The most reliable method is the reaction of dry malonic acid with an excess of thionyl chloride (SOCl₂).[8][9] The reaction is often heated to drive it to completion. Purification is achieved by fractional distillation under reduced pressure.[1] The purified product is typically a pale yellow liquid.[1][7]
Q2: How should I properly handle and store this compound?
A2: this compound is a corrosive, lachrymatory, and moisture-sensitive compound.[7][10]
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).[3][10] Keep it away from water, alcohols, and bases, as it reacts violently or decomposes.[3][11]
-
Storage: Store in a tightly sealed container (ampules are common for commercial products) under an inert atmosphere (e.g., nitrogen).[1][3] It should be kept in a cool, dry, and well-ventilated place, away from incompatible substances.[10] Due to its instability, it can degrade at room temperature within a few days.[8]
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions include:
-
Hydrolysis: Rapid reaction with any trace moisture to revert to malonic acid and HCl.[7]
-
Ketene Formation: As discussed in the troubleshooting section, elimination of HCl in the presence of a base.[2]
-
Self-condensation/Polymerization: Especially at higher temperatures or upon prolonged standing, leading to colored impurities.[1]
-
Decarboxylation: While less common under typical acylation conditions, malonyl systems can decarboxylate at elevated temperatures.
Quantitative Data
The use of a solvent can significantly impact the conversion rate of reactions involving this compound precursors. A study on the synthesis of monoalkyl malonyl chlorides from the corresponding monoalkyl malonic acids demonstrated substantially higher conversions in a solvent-free system.
| Substrate | Reaction Medium | Conversion (%) |
| Methyl Malonic Acid | Methylene Chloride | 78.67 |
| Methyl Malonic Acid | Solvent-Free | 93.08 |
| Ethyl Malonic Acid | Methylene Chloride | 84.39 |
| Ethyl Malonic Acid | Solvent-Free | 98.23 |
| Data sourced from a study on green chemistry approaches to this compound synthesis.[6] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound from Malonic Acid
This protocol is based on established literature procedures.[1]
Objective: To synthesize this compound via the chlorination of malonic acid with thionyl chloride.
Materials:
-
Malonic acid (finely powdered)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Heating mantle
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube.
-
Charging Reagents: To the flask, add finely powdered malonic acid (1.0 eq). In the fume hood, carefully add an excess of thionyl chloride (approx. 2.5-3.0 eq).
-
Reaction: Stir the mixture. The reaction can be slow and may require gentle heating. Heat the mixture to reflux (approx. 60°C) for 5-6 hours or until the evolution of HCl and SO₂ gas ceases and all the malonic acid has dissolved. The solution may turn deep reddish-brown.[1]
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure.
-
Assemble a vacuum distillation apparatus.
-
Distill the remaining residue under reduced pressure. Collect the fraction boiling at approximately 58–60°C / 28 mmHg.[1]
-
-
Product: The resulting this compound should be a pale yellow liquid. Yields typically range from 72-85%.[1]
Workflow for this compound Synthesis and Acylation
Caption: General workflow from synthesis to application of this compound.
Protocol 2: General Procedure for Acylation of an Amine with this compound
Objective: To form a diamide by reacting a primary or secondary amine with this compound.
Materials:
-
Amine (starting material)
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask with a stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Initial Solution: Dissolve the amine (2.2 eq) and the anhydrous base (2.2 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C or lower (e.g., -20°C) using an ice-salt or dry ice-acetone bath.[2]
-
Addition of this compound: Dissolve this compound (1.0 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains low.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate or dilute HCl, depending on the nature of the product.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.
References
- 1. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijret.org [ijret.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound(1663-67-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Handling and Quenching Unreacted Malonyl Chloride
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted malonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive, flammable, and highly reactive liquid.[1][2] It reacts violently with water and protic solvents, producing corrosive hydrochloric acid (HCl) gas.[3][4][5] It is also a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[3][6] Due to its reactivity, it must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear the following PPE:
-
Chemical safety goggles and a face shield.[2]
-
Flame-retardant lab coat.
-
Chemically resistant gloves (e.g., butyl rubber or Viton).
-
Closed-toe shoes. All handling of this compound should be performed within a certified chemical fume hood.[3][7]
Q3: How should I store unopened and opened containers of this compound?
A3: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[2][6] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2] Unused portions in opened containers should be carefully resealed under an inert atmosphere.
Q4: What are the primary products of quenching this compound with water?
A4: Quenching this compound with water results in a vigorous hydrolysis reaction that produces malonic acid and hydrochloric acid (HCl).[3] The reaction is highly exothermic and releases corrosive HCl gas.
Q5: Can I use a base to directly quench this compound?
A5: Yes, a basic solution such as sodium bicarbonate or sodium hydroxide can be used to quench this compound. This method has the advantage of neutralizing the HCl byproduct as it is formed. However, the reaction can still be very exothermic and requires slow, controlled addition of the this compound to the basic solution with efficient cooling and stirring.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Excessive fuming upon opening the this compound container. | Exposure to atmospheric moisture. | Work quickly and handle the reagent under a blanket of inert gas (e.g., nitrogen or argon) if possible. Ensure the container is sealed tightly after use. |
| Violent, uncontrolled reaction or splattering during quenching. | The rate of addition of this compound to the quenching solution is too fast. The quenching solution is not sufficiently cooled. | Add the this compound dropwise to a vigorously stirred, ice-cold quenching solution. Use a dropping funnel for better control over the addition rate. Ensure the reaction vessel is adequately cooled in an ice bath throughout the addition. |
| The quenched solution remains strongly acidic. | Insufficient amount of base used for neutralization. | After the initial quench, test the pH of the solution. If it is still acidic, slowly add more of the basic quenching solution (e.g., saturated sodium bicarbonate) until the pH is neutral (pH ~7). |
| Solid material forms in the reaction vessel during quenching. | Precipitation of the resulting malonic acid or its salt in the quenching medium. | This is generally not a problem for the quenching process itself. Ensure efficient stirring to maintain a homogenous mixture. The solid can be dissolved by adding more of the appropriate solvent after the quench is complete if necessary for disposal. |
Quantitative Data for Quenching Agents
| Quenching Agent | Molar Ratio (Agent:this compound) | Reaction Products | Key Considerations |
| Water | >10:1 (large excess) | Malonic Acid, Hydrochloric Acid | Highly exothermic. Add this compound slowly to ice-cold water. Requires subsequent neutralization. |
| Saturated Sodium Bicarbonate Solution | >5:1 (large excess) | Malonic Acid, Sodium Chloride, Carbon Dioxide, Water | Controls exotherm and neutralizes HCl simultaneously. CO2 evolution can cause frothing; add slowly. |
| 1M Sodium Hydroxide Solution | >4:1 | Sodium Malonate, Sodium Chloride, Water | Highly exothermic. Requires efficient cooling and slow addition to prevent localized heating and potential side reactions. |
| Methanol/Ethanol | >10:1 (large excess) | Diethyl Malonate/Dimethyl Malonate, Hydrochloric Acid | Less vigorous than water. Produces an ester, which may need to be considered for the waste stream. Requires subsequent neutralization of HCl. |
Experimental Protocols
Protocol 1: Quenching with Water and Neutralization
-
In a fume hood, place a beaker containing a large excess of crushed ice and water on a magnetic stir plate.
-
Begin vigorous stirring to create a vortex.
-
Slowly add the unreacted this compound dropwise to the ice-water mixture using a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 20°C.
-
Once the addition is complete, continue stirring for at least 30 minutes to ensure all the this compound has hydrolyzed.
-
Slowly add a saturated solution of sodium bicarbonate to the acidic solution to neutralize the hydrochloric acid. Be cautious as this will generate carbon dioxide gas, which can cause frothing. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is neutral (pH ~7).
-
The neutralized aqueous solution can now be disposed of according to your institution's hazardous waste guidelines.
Protocol 2: Quenching with Saturated Sodium Bicarbonate Solution
-
In a fume hood, place a beaker containing a large excess of saturated sodium bicarbonate solution in an ice bath on a magnetic stir plate.
-
Begin vigorous stirring.
-
Slowly add the unreacted this compound dropwise to the bicarbonate solution using a dropping funnel. Control the addition rate to manage the exotherm and the evolution of carbon dioxide gas.
-
After the addition is complete, continue stirring for at least 1 hour at room temperature to ensure the reaction is complete.
-
Check the pH of the solution to ensure it is neutral or slightly basic. If it is still acidic, add more saturated sodium bicarbonate solution.
-
Dispose of the resulting aqueous solution according to your institution's hazardous waste guidelines.
Diagrams
Caption: Experimental workflow for quenching unreacted this compound.
Caption: Logical relationships of this compound quenching reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Malonyl Chloride Reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with malonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My this compound has a yellow or brownish color. Can I still use it?
A1: A pale yellow color is common, but a significant change to orange or brown suggests decomposition. This compound can degrade over time, especially if exposed to moisture or stored at room temperature for extended periods.[1][2] For best results and to avoid introducing impurities, it is recommended to purify the this compound by distillation under reduced pressure or to use a fresh batch.[3][4]
Q2: My reaction with this compound is turning pink, red, or blue, especially when using pyridine as a base. What is happening?
A2: The formation of colored impurities is a known issue in reactions with this compound, particularly in the presence of a base like pyridine.[5] This is often attributed to the formation of highly reactive chlorocarbonyl ketenes via dehydrochlorination of this compound.[5][6] These ketenes can then undergo side reactions, leading to colored byproducts. While the desired product may still be forming, these impurities can complicate purification and lower the yield.[5]
Q3: The reaction between malonic acid and my chlorinating agent (e.g., thionyl chloride or POCl₃) is very slow or not starting at all. How can I initiate it?
A3: This is a common observation, especially at low temperatures.[3][7] To facilitate the reaction, you can try several strategies:
-
Increase the temperature: Heating the reaction mixture, for instance to 60-70°C for reactions with POCl₃, can significantly increase the reaction rate.[7] For reactions with thionyl chloride, heating to 50-60°C is also common.[3][4]
-
Use a catalyst: For POCl₃, adding a Lewis acid catalyst like aluminum chloride (AlCl₃) can help activate the reactants.[7]
-
Use a polar solvent: Dissolving the reactants in a polar solvent such as dichloromethane (DCM) can improve solubility and facilitate the reaction.[7]
-
Use excess chlorinating agent: Employing an excess of the chlorinating agent can help drive the reaction to completion.[7]
Q4: I am getting a low yield in my acylation reaction with an amine. What is the most likely cause?
A4: Low yields in N-acylations are often due to the HCl byproduct protonating the starting amine, which renders it non-nucleophilic.[8] It is crucial to use a base to neutralize this HCl. You can either use at least two equivalents of the amine (one as the nucleophile and one as the base) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[8]
Q5: How can I minimize the hydrolysis of this compound during my experiment?
A5: this compound is extremely sensitive to moisture.[4][9][10] To prevent hydrolysis into malonic acid, rigorous anhydrous conditions are essential:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[8]
-
Dry Reagents: Ensure your substrate (amine, alcohol, etc.) and any other reagents are dry.
Troubleshooting Guide
Issue: Low or No Product Yield
Low yields in reactions involving this compound can arise from several factors. Follow this systematic approach to diagnose and resolve the issue.
Figure 1. Troubleshooting workflow for low-yield this compound reactions.
Data Presentation
The following table summarizes key quantitative data found for the synthesis and reactions of this compound.
| Reaction Type | Reactants | Chlorinating/Acylating Agent | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference |
| Synthesis | Malonic Acid | Thionyl Chloride (SOCl₂) | None | 50-60 | 5-6 hours | 72-85% | [3][4] |
| Synthesis | Malonic Acid | Phosphorus Oxychloride (POCl₃) | Dichloromethane (DCM) | 60-70 | Not Specified | Improved Rate | [7] |
| Synthesis | Methyl Malonic Acid | Thionyl Chloride (SOCl₂) | Methylene Chloride | 40-45 | 1 hour | 78.67% | [11][12] |
| Synthesis | Methyl Malonic Acid | Thionyl Chloride (SOCl₂) | None (Solvent-free) | 40-45 | 1 hour | 93.08% | [11][12] |
| Synthesis | Ethyl Malonic Acid | Thionyl Chloride (SOCl₂) | Methylene Chloride | 40-45 | 1 hour | 84.39% | [11][12] |
| Synthesis | Ethyl Malonic Acid | Thionyl Chloride (SOCl₂) | None (Solvent-free) | 40-45 | 1 hour | 98.23% | [11][12] |
| N-Acylation | 2-Amino Thiophenol Sodium Salt | Malonyl Dichloride | Absolute Ethanol | Room Temp to Reflux | 3 hours | 70% | [4] |
| O-Acylation | Substituted Phenol | Malonyl Dichloride | Diethyl Ether (Et₂O) | -20 | 24 hours | Not Specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine
This protocol is a general guideline for the acylation of a primary or secondary amine using this compound.
Figure 2. Experimental workflow for a typical N-acylation reaction.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 to 1.5 equivalents per acyl chloride group) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8][13] Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of this compound (0.5 equivalents for a diamide linkage) in the same anhydrous solvent to the stirred amine solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 to 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8][13]
-
Workup: Once the reaction is complete, quench it by adding cold water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.[13]
Protocol 2: Synthesis of this compound from Malonic Acid
This protocol describes a common method for preparing this compound using thionyl chloride.
Methodology:
-
Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place finely powdered and dry malonic acid (1.0 equivalent).[3]
-
Reaction: Add an excess of thionyl chloride (SOCl₂, at least 2.0 equivalents). The reaction may be slow to start at room temperature.[3] Heat the mixture to 50-60°C and maintain it at this temperature for several hours (e.g., 5-6 hours) until the evolution of gas ceases and all the malonic acid has dissolved.[3]
-
Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure. The product is typically a pale yellow liquid.[3][4] Collect the fraction distilling at the appropriate temperature and pressure (e.g., 58–60 °C at 28 mmHg).[3] Store the purified product under an inert atmosphere in a sealed container at a low temperature (2-8°C).[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Solvent free synthesis of malonyl chlorides a green chemistry approach | PDF [slideshare.net]
- 12. ijret.org [ijret.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Malonyl Chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using malonyl chloride in chemical reactions. The purity of this compound is critical for successful and reproducible outcomes, and this resource aims to help you identify and resolve problems arising from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or freshly synthesized this compound?
A1: this compound is a highly reactive reagent and can contain several impurities, either from its synthesis or degradation over time. Common impurities include:
-
Malonic Acid: Unreacted starting material from the synthesis of this compound. Its presence is often due to incomplete reaction or hydrolysis of this compound upon exposure to moisture.[1][2]
-
Residual Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride): Excess reagents used in the synthesis of this compound that are not completely removed during purification.[3][4]
-
Hydrogen Chloride (HCl): A byproduct of the synthesis and hydrolysis of this compound.
-
Degradation Products: this compound is unstable at room temperature and can degrade over a few days.[5] This can lead to the formation of colored impurities (yellow, orange, brown, or even dark red) and polymeric materials.[3]
-
Ketene Derivatives: In the presence of a non-nucleophilic base, this compound can form ketene derivatives, which can lead to undesired side reactions.[5][6]
Q2: My reaction with this compound is giving a low yield. What are the likely causes related to the reagent's purity?
A2: Low yields are a common problem and can often be traced back to the quality of the this compound. Here are the most probable causes:
-
Hydrolysis: The primary cause of low yield is often the presence of malonic acid due to the hydrolysis of this compound.[1] Malonic acid will not participate in the desired acylation reaction, effectively reducing the concentration of the active reagent.
-
Presence of Scavenging Impurities: Impurities that can react with your intended nucleophile or catalyst can lower the yield.
-
Incorrect Stoichiometry: If your this compound contains a significant percentage of non-reactive impurities, the actual molar amount of the reagent will be lower than calculated, leading to incomplete conversion of your starting material.
Q3: The final product of my reaction is discolored. Could impurities in this compound be the cause?
A3: Yes, discoloration is a strong indicator of impurities in the this compound. Samples of this compound are often deeply colored owing to impurities.[5] The reagent itself is a colorless liquid, but it can degrade over time, especially when not stored properly, leading to the formation of colored byproducts.[3] These colored impurities can be carried through the reaction and contaminate your final product. Using freshly distilled, colorless this compound is recommended to avoid this issue.[7]
Q4: I am observing unexpected side products in my reaction. What impurities in this compound might be responsible?
A4: The formation of unexpected side products can be caused by reactive impurities in your this compound:
-
Ketene Derivatives: As mentioned, this compound can form ketenes in the presence of a base.[5][6] Ketenes are highly reactive and can undergo cycloaddition reactions or react with nucleophiles to form undesired byproducts.[8][9]
-
Bifunctional Reactions with Malonic Acid: If malonic acid is present as an impurity, it could potentially participate in side reactions, especially if the reaction conditions are harsh.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | Use freshly distilled this compound for the reaction. This compound degrades at room temperature over a few days.[5] Storage in a cold, dry place is recommended for short periods.[10] |
| Presence of Malonic Acid (from hydrolysis) | 1. Check the purity of your this compound using analytical methods like HPLC or GC-MS to quantify the amount of malonic acid. 2. Purify the this compound by distillation before use.[7] 3. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) to prevent in-situ hydrolysis. |
| Incorrect Reagent Stoichiometry | If the purity of your this compound is less than 95%, adjust the amount used in the reaction to account for the impurities. |
Issue 2: Formation of Colored Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Use of Discolored this compound | This compound should be a colorless liquid.[5] If your stock is yellow, orange, or brown, it has likely degraded.[3] |
| 1. Purify by Distillation: Distill the this compound under reduced pressure to obtain a colorless fraction.[7] 2. Use Fresh Reagent: If distillation is not feasible, use a fresh, unopened bottle of high-purity this compound. | |
| Reaction Conditions | High reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored byproducts, even with pure starting materials. |
| 1. Optimize Temperature: Try running the reaction at a lower temperature. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid the formation of degradation products. |
Issue 3: Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Ketene Intermediates | The presence of a non-nucleophilic base can promote the formation of highly reactive ketene intermediates from this compound.[5][6] |
| 1. Choice of Base: If possible, use a proton scavenger that is less likely to induce ketene formation, or consider if the base is necessary at all. 2. Addition Method: Add the base slowly at a low temperature to control its concentration and minimize side reactions. | |
| Residual Thionyl Chloride | If thionyl chloride is present as an impurity, it can react with certain nucleophiles or sensitive functional groups in your substrate. |
| 1. Purification: Ensure the this compound is properly purified by distillation to remove residual thionyl chloride.[7] 2. Analytical Check: Use GC-MS to check for the presence of thionyl chloride in your reagent. |
Data Presentation
While specific quantitative data on the impact of each impurity is highly dependent on the specific reaction, the following table provides a qualitative summary of their effects.
| Impurity | Typical Concentration Range in Reagent | Impact on Reaction Outcome |
| Malonic Acid | Low to high (depending on handling and storage) | Decreased yield, potential for side reactions. |
| Thionyl Chloride | Trace to low (if purification is incomplete) | Can react with nucleophiles, potential for charring. |
| Colored Degradation Products | Varies (increases with age and improper storage) | Discoloration of the final product, difficult purification. |
| Ketene Derivatives | Formed in-situ in the presence of base | Formation of unexpected byproducts, reduced yield of the desired product. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of commercially available or synthesized this compound to remove less volatile impurities such as malonic acid and colored degradation products.
Materials:
-
Impure this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum source
-
Heating mantle
-
Dry ice/acetone cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.
-
Place the impure this compound in the distillation flask.
-
Connect the apparatus to a vacuum source, protecting the pump with a cold trap.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 58 °C at 28 mmHg).[7] The purified this compound should be a colorless liquid.
-
Store the purified this compound under an inert atmosphere in a tightly sealed container in a refrigerator or freezer.
Protocol 2: HPLC Method for Quantification of Malonic Acid Impurity
This protocol provides a general method for the quantification of malonic acid in this compound. Due to the high reactivity of this compound, it is first derivatized or carefully quenched before analysis. A simpler approach is to analyze for the non-volatile malonic acid after carefully evaporating the volatile this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Malonic acid standard
Procedure:
-
Sample Preparation:
-
Carefully weigh a sample of this compound into a vial.
-
Under a fume hood, allow the this compound to slowly evaporate or carefully quench it with a suitable solvent mixture (e.g., water/acetonitrile). The quenching process should be done cautiously due to the exothermic reaction.
-
Dissolve the residue (which will contain any non-volatile malonic acid) in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of malonic acid in the mobile phase at known concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Quantify the amount of malonic acid in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: GC-MS Method for Purity Analysis
Gas chromatography-mass spectrometry can be used to assess the purity of this compound and identify volatile impurities. Due to its reactivity, derivatization is often employed.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-5MS or equivalent).[12]
Procedure (Derivatization Approach):
-
Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., an alcohol like 1-propanol in the presence of pyridine) to form a more stable ester derivative.[13] This allows for the indirect quantification of this compound and can also derivatize malonic acid.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[14]
-
Carrier Gas: Helium.
-
MS Detection: Use full scan mode to identify impurities and selected ion monitoring (SIM) for quantification of known impurities against standards.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library. Quantify components by comparing peak areas to those of derivatized standards.
Visualizations
Caption: Impact of common impurities on reaction outcomes.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. ijret.org [ijret.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 1663-67-8 [chemicalbook.com]
- 11. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Stabilizers for long-term storage of Malonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of malonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound?
A1: For long-term storage, this compound should be kept in a refrigerator at temperatures between 2°C and 8°C. It is crucial to store it in a tightly sealed container to prevent exposure to moisture.
Q2: Is this compound stable at room temperature?
A2: No, this compound is unstable at room temperature and can degrade over a few days.[1][2] For this reason, it is recommended to use freshly distilled or newly prepared this compound for reactions whenever possible. If it must be stored for a short period, refrigeration is essential.
Q3: Are there any stabilizers used for the long-term storage of this compound?
A3: While specific stabilizers for commercially available this compound are often proprietary, some suppliers offer a "stabilized" grade. Patent literature for related di-substituted malonyl halides suggests the use of chelating agents like ethylenediaminetetraacetic acid (EDTA), cyclohexanediaminetetraacetic acid, and nitrilotriacetic acid during purification to improve stability. It is possible that similar compounds are used as stabilizers for this compound during storage.
Q4: What are the visible signs of this compound degradation?
A4: A common sign of degradation is a change in color. Pure this compound is a colorless to pale yellow liquid.[2][3] Upon standing, especially at room temperature, it can darken and may turn deep reddish-brown.[4] The presence of fumes when the container is opened is also indicative of reaction with atmospheric moisture, producing hydrogen chloride gas.
Q5: What are the primary decomposition products of this compound?
A5: The primary decomposition of this compound occurs through hydrolysis in the presence of moisture, yielding malonic acid and hydrogen chloride (HCl).[3] Upon heating, it can also decompose to form a ketene derivative and HCl.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the use of stored this compound.
| Issue | Possible Cause | Recommended Action |
| Reaction yield is lower than expected. | Degradation of this compound due to improper storage. | - Confirm the purity of the this compound using the argentometric titration protocol below.- If purity is low, consider purifying the this compound by distillation under reduced pressure or using a fresh bottle. |
| The this compound is dark in color (reddish-brown). | The material has likely degraded over time.[4] | - The dark color indicates the presence of impurities. While it might still be usable for some applications, it is best to purify it by vacuum distillation before use in sensitive reactions.- For best results, use a fresh, colorless to pale yellow supply. |
| White solid precipitate is observed in the container. | This is likely malonic acid, formed from the hydrolysis of this compound with moisture. | - This indicates significant degradation. The material is likely of low purity and should not be used without purification. |
| Strong fumes are observed upon opening the container. | Reaction with atmospheric moisture, producing HCl gas. | - This is a common observation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection. |
| Inconsistent reaction results between different batches. | Variation in the purity of the this compound. | - It is crucial to determine the purity of each new batch of this compound before use, especially if it has been stored for an extended period. Use the provided titration protocol for an accurate assessment. |
Stability of this compound
| Condition | Temperature | Expected Stability | Observations |
| Ideal Storage | 2-8°C | Stable for several months | Colorless to pale yellow liquid. |
| Short-term Storage | Room Temperature | Unstable; degrades within days[1][2] | May darken in color. |
| Exposure to Moisture | Any | Highly unstable | Reacts violently to form malonic acid and HCl.[2] |
| Exposure to Heat | Elevated temperatures | Unstable | Can decompose to form a ketene derivative.[1] |
Experimental Protocols
Purity Determination of this compound by Argentometric Titration
This method determines the purity of this compound by first hydrolyzing it to malonic acid and hydrochloric acid, and then titrating the resulting chloride ions with a standardized silver nitrate solution using the Mohr method.
Materials:
-
This compound sample
-
Deionized water
-
0.1 M standardized silver nitrate (AgNO₃) solution
-
5% w/v potassium chromate (K₂CrO₄) indicator solution
-
Sodium bicarbonate (NaHCO₃)
-
Erlenmeyer flasks (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of deionized water.
-
Caution: Perform this step in a fume hood as HCl gas will be evolved.
-
Swirl the flask gently to facilitate the hydrolysis of this compound to malonic acid and hydrochloric acid. The reaction is complete when the organic layer has fully dissolved.
-
-
Neutralization:
-
Carefully add small portions of sodium bicarbonate to the solution until effervescence ceases. This neutralizes the excess acid and adjusts the pH to the optimal range for the Mohr titration (pH 7-10).
-
-
Titration:
-
Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titrate the solution with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from yellow to a faint but permanent reddish-brown due to the formation of silver chromate.
-
-
Calculation:
-
The purity of the this compound can be calculated using the following formula:
Where:
-
V_AgNO3 is the volume of AgNO₃ solution used in the titration (in Liters).
-
M_AgNO3 is the molarity of the standardized AgNO₃ solution.
-
M_MalonylChloride is the molar mass of this compound (140.95 g/mol ).
-
w_sample is the weight of the this compound sample (in grams).
-
The factor of 2 accounts for the two moles of chloride ions produced per mole of this compound.
-
-
Diagrams
Caption: Troubleshooting workflow for assessing this compound quality.
Caption: Workflow for the purity determination of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1663-67-8 [chemicalbook.com]
- 3. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Monitoring Reactions with Malonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?
A1: The progress of reactions involving the highly reactive this compound can be monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the desired level of detail. Common methods include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). In-situ monitoring techniques, such as IR spectroscopy, are particularly useful for tracking the rapid consumption of the starting material.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
-
Procedure:
-
Dissolve a small aliquot of your reaction mixture in a suitable solvent.
-
Spot the mixture onto a TLC plate alongside spots of your starting materials for reference.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light or by using a chemical stain.
-
-
Interpretation: As the reaction progresses, the spot corresponding to this compound and the other starting material should diminish in intensity, while a new spot corresponding to the product should appear and intensify. An ideal solvent system will give a good separation between the spots of the starting materials and the product, with Rf values ideally between 0.3 and 0.7.
Q3: What are the characteristic NMR signals I should look for when monitoring a reaction with this compound?
A3: NMR spectroscopy provides detailed structural information and can be used to quantify the conversion of starting materials to products.
-
¹H NMR: The methylene protons (-CH₂-) of this compound typically appear as a singlet. The chemical shift of this peak will change upon reaction. For example, in the formation of a malonamide or a malonate ester, the methylene protons will be flanked by the newly formed amide or ester groups, resulting in a downfield shift.
-
¹³C NMR: The carbonyl carbons of this compound have a characteristic chemical shift. Upon conversion to an ester or amide, this signal will shift to a different characteristic region.
Q4: Can I use Infrared (IR) Spectroscopy to monitor my reaction in real-time?
A4: Yes, in-situ (real-time) IR spectroscopy is an excellent technique for monitoring reactions involving this compound. It allows for the continuous tracking of the concentration of reactants and products by observing changes in the intensity of their characteristic vibrational bands. This is particularly advantageous for highly reactive species like this compound, as it avoids issues with sample workup and decomposition.
Troubleshooting Guides
Troubleshooting TLC Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Inappropriate solvent system. | Change the polarity of the solvent system. For polar products, a more polar system may be needed. | |
| Reaction mixture contains highly polar byproducts (e.g., salts). | Attempt to filter the sample through a small plug of silica gel before spotting. | |
| Rf values are too high or too low | Solvent system is too polar or not polar enough. | To decrease the Rf, decrease the polarity of the eluent. To increase the Rf, increase the polarity. A good starting point for many reactions is a 1:1 mixture of ethyl acetate and hexane. |
| No spots are visible under UV light | The compounds are not UV-active. | Use a chemical stain for visualization. Potassium permanganate is a good general-purpose stain for compounds that can be oxidized. Iodine vapor can also be used. |
| Starting material spot disappears immediately | This compound is highly reactive and may have been consumed instantly upon reaction initiation or hydrolyzed by ambient moisture. | Take a TLC sample immediately after the addition of this compound. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. |
| Multiple new spots appear | Formation of side products or decomposition. | This could indicate side reactions. Refer to the troubleshooting guide for reaction issues below. |
Troubleshooting the Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is not proceeding or is very slow | Low reaction temperature. | Gradually increase the reaction temperature while monitoring by TLC. |
| Impure or degraded this compound. | Use freshly opened or distilled this compound. This compound can degrade over time, even when stored under inert gas. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously. | |
| Formation of unexpected side products | Ketene formation: In the presence of a base, this compound can eliminate HCl to form a highly reactive ketene intermediate, which can lead to various side products. | Add the base slowly at a low temperature. Consider using a non-nucleophilic, sterically hindered base. |
| Hydrolysis: this compound is extremely sensitive to moisture and will readily hydrolyze to malonic acid. | Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Reaction with solvent: Reactive solvents (e.g., alcohols) will react with this compound. | Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. | |
| Low yield of the desired product | Incomplete reaction. | Allow the reaction to run for a longer period or consider gentle heating. |
| Product instability during workup. | Use a mild workup procedure. Avoid acidic or basic aqueous washes if the product is sensitive. | |
| Loss of product during purification. | Optimize your purification method (e.g., column chromatography solvent system). | |
| Darkening of the reaction mixture | Decomposition of this compound or product. This compound itself can darken upon standing. | This does not always indicate a failed reaction. Monitor the reaction by TLC or another analytical method to confirm the presence of the desired product. |
Data Presentation
Table 1: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Acid Chloride (R-COCl) | C=O stretch | 1780 - 1815 (strong) |
| Ester (R-COOR') | C=O stretch | 1735 - 1750 (strong) |
| C-O stretch | 1000 - 1300 (strong) | |
| Amide (R-CONR'R'') | C=O stretch | 1630 - 1680 (strong) |
| N-H stretch (1° & 2° amides) | 3100 - 3500 (medium) | |
| Carboxylic Acid (R-COOH) | O-H stretch | 2500 - 3300 (broad) |
| C=O stretch | 1700 - 1725 (strong) |
Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| -CH₂- in this compound | ~ 4.0 - 4.5 |
| -CH₂- in Malonate Esters | ~ 3.3 - 3.7 |
| -CH₂- in Malonamides | ~ 3.4 - 3.8 |
| -NH- in Amides | 5.0 - 9.0 (broad) |
| -OH in Carboxylic Acids | 10.0 - 13.0 (broad) |
Table 3: Approximate ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl in this compound | ~ 165 - 170 |
| Carbonyl in Malonate Esters | ~ 165 - 175 |
| Carbonyl in Malonamides | ~ 168 - 175 |
| -CH₂- in this compound | ~ 50 - 55 |
| -CH₂- in Malonate Esters | ~ 40 - 45 |
| -CH₂- in Malonamides | ~ 40 - 45 |
Experimental Protocols
Protocol 1: Monitoring a Reaction of this compound with an Amine by TLC
-
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 30% ethyl acetate in hexanes - this may need to be optimized)
-
Visualization agent (UV lamp, potassium permanganate stain)
-
Reaction mixture, starting amine, and this compound solutions for spotting.
-
-
Procedure:
-
Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
On the baseline of a TLC plate, drawn lightly in pencil, mark three lanes.
-
In the first lane, spot a dilute solution of the starting amine.
-
In the second lane (co-spot), spot the starting amine and then spot the reaction mixture on top of it.
-
In the third lane, spot a dilute aliquot of the reaction mixture.
-
Carefully place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp and circle any visible spots.
-
If spots are not UV-active or for further confirmation, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.
-
Record the Rf values of all spots. The disappearance of the starting amine spot and the appearance of a new product spot indicate reaction progress.
-
Protocol 2: General Procedure for In-Situ IR Monitoring
-
Equipment:
-
FT-IR spectrometer equipped with an in-situ probe (e.g., ATR probe).
-
Reaction vessel designed to accommodate the IR probe.
-
-
Procedure:
-
Set up the reaction in the vessel with the IR probe immersed in the reaction medium.
-
Collect a background spectrum of the solvent and starting materials before the addition of this compound.
-
Initiate the reaction by adding this compound.
-
Begin collecting IR spectra at regular intervals (e.g., every 30 seconds to a few minutes).
-
Monitor the reaction progress by observing the decrease in the intensity of the characteristic C=O stretching band of this compound (around 1800 cm⁻¹) and the increase in the intensity of the C=O stretching band of the product (e.g., amide around 1650 cm⁻¹ or ester around 1740 cm⁻¹).
-
Continue monitoring until the peak for this compound has disappeared or its concentration has stabilized, indicating the reaction is complete.
-
Mandatory Visualizations
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary analytical methods for determining the purity of malonyl chloride: Titration, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Given the reactive nature of this compound, direct analysis can be challenging. This document outlines detailed experimental protocols, including derivatization techniques where necessary, and presents a comparative summary of their performance.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for each analytical method, offering a clear comparison to aid in selecting the most suitable technique for your specific analytical needs.
| Parameter | Titration (Argentometric/Potentiometric) | Gas Chromatography (GC-FID after Derivatization) | Quantitative NMR (qNMR) |
| Principle | Quantifies chloride ions after hydrolysis of the acyl chloride. | Separates and quantifies the derivatized analyte (dimethyl malonate) based on its volatility and interaction with a stationary phase. | Quantifies the analyte based on the integral of its NMR signal relative to a certified internal standard. |
| Accuracy | Good to Excellent | Excellent | Excellent (Primary Method) |
| Precision (%RSD) | < 1% | < 2% | < 1% |
| Limit of Detection (LOD) | ~100 ppm | < 10 ppm | ~0.1% |
| Limit of Quantification (LOQ) | ~500 ppm | < 50 ppm | ~0.3% |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes |
| Specificity | Moderate (quantifies total chloride) | High (separates impurities) | High (structure-specific) |
| Sample Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Cost (Instrument) | Low | Moderate | High |
| Cost (Consumables) | Low | Moderate | Low |
| Key Advantages | Low cost, simple instrumentation. | High sensitivity and separation efficiency for volatile impurities. | High precision and accuracy, provides structural information, non-destructive. |
| Key Disadvantages | Not specific for this compound (measures total chloride), less sensitive. | Indirect method requiring derivatization, potential for incomplete derivatization. | High initial instrument cost, requires careful selection of internal standard, potential for analyte degradation during measurement. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.
Titration: Argentometric Determination of Total Chloride
This method determines the purity of this compound by quantifying the total chloride content after hydrolysis.
Experimental Protocol:
-
Hydrolysis of this compound:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Carefully add 50 mL of deionized water to the flask while stirring. The hydrolysis of this compound is exothermic and produces hydrochloric acid.[1]
-
Stir the mixture for 15 minutes to ensure complete hydrolysis to malonic acid and hydrochloric acid.
-
-
Titration (Mohr's Method):
-
Calculation:
-
Calculate the moles of AgNO₃ used.
-
Based on the stoichiometry (2 moles of AgNO₃ react with 1 mole of this compound, which produces 2 moles of HCl), calculate the moles of this compound in the sample.
-
Determine the purity of this compound as a weight percentage.
-
A potentiometric titration can also be employed, which offers a more precise endpoint determination, especially for colored solutions.[4][5][6] In this case, a silver electrode and a reference electrode are used to monitor the potential change during the titration with silver nitrate.[4]
Gas Chromatography (GC) with Flame Ionization Detection (FID) after Derivatization
Due to the high reactivity of this compound, a direct GC analysis is not recommended. Instead, a derivatization step to form the more stable dimethyl malonate is employed.
Experimental Protocol:
-
Derivatization to Dimethyl Malonate:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Carefully add 5 mL of anhydrous methanol to the flask. The reaction is exothermic.
-
Allow the reaction to proceed for 20 minutes at room temperature to ensure complete conversion to dimethyl malonate.
-
Dilute to the mark with methanol.
-
-
GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Quantification:
-
Prepare a calibration curve using standards of purified dimethyl malonate.
-
Calculate the concentration of dimethyl malonate in the derivatized sample.
-
From this, determine the initial purity of the this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate and precise determination of purity without the need for a calibration curve of the analyte itself.[7][8][9]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals and should be stable in the chosen solvent.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not react with the analyte or the internal standard.
-
Cap the NMR tube and gently mix to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover all signals of interest.
-
Number of Scans (NS): 16 or higher to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (AQ): At least 3 seconds.
-
-
Ensure proper shimming to obtain sharp and symmetrical peaks.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signal of this compound (e.g., the methylene protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the analytical methods described.
Caption: Workflow for Purity Determination by Titration.
Caption: Workflow for Purity Determination by GC-FID.
Caption: Workflow for Purity Determination by qNMR.
Caption: Comparison of Key Attributes of Analytical Methods.
References
- 1. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. blog.metrohmusa.com [blog.metrohmusa.com]
- 7. qNMR - BIPM [bipm.org]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Malonyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Malonyl chloride, as a bifunctional acylating agent, presents unique opportunities for the synthesis of a variety of cyclic and acyclic compounds. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly employed acylating agents, namely acetyl chloride, benzoyl chloride, and acetic anhydride. The comparison is supported by established principles of chemical reactivity and includes detailed experimental protocols to enable researchers to conduct their own quantitative comparisons.
Principles of Acylating Agent Reactivity
The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a more reactive acylating agent. The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > Esters > Amides
Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[1] Furthermore, the chloride ion is an excellent leaving group.
In-depth Comparison of Acylating Agents
This compound (CH₂ (COCl)₂)
This compound is the diacyl chloride of malonic acid.[2] Its bifunctional nature allows it to be used in the preparation of various cyclic compounds through diacylation.[2] As a dicarboxylic acid chloride, each acyl chloride group is activated by the electron-withdrawing effect of the other, potentially increasing its reactivity compared to monocarboxylic acid chlorides.
-
Reactivity: Expected to be highly reactive, comparable to or greater than acetyl chloride. The two electron-withdrawing acyl chloride groups enhance the electrophilicity of both carbonyl carbons.
-
Applications: Synthesis of barbiturates, polyesters, and other polymers, as well as a variety of heterocyclic compounds.[3]
-
Byproducts: Hydrogen chloride (HCl) gas is produced as a byproduct, which needs to be neutralized.[4]
Acetyl Chloride (CH₃COCl)
Acetyl chloride is a standard aliphatic acyl chloride and a workhorse in organic synthesis for introducing an acetyl group.
-
Reactivity: Highly reactive due to the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.[5]
-
Applications: Acetylation of amines, alcohols, and in Friedel-Crafts acylation reactions.[6]
-
Byproducts: Produces corrosive HCl gas.[4]
Benzoyl Chloride (C₆H₅COCl)
Benzoyl chloride is an example of an aromatic acyl chloride.
-
Reactivity: Generally less reactive than aliphatic acyl chlorides like acetyl chloride.[5] This is because the benzene ring donates electron density to the carbonyl group through resonance, which reduces its electrophilicity.
-
Applications: Benzoylation of various nucleophiles, synthesis of dyes, perfumes, and pharmaceuticals.
-
Byproducts: Generates HCl gas.[7]
Acetic Anhydride ((CH₃CO)₂O)
Acetic anhydride is a common acid anhydride used for acetylation.
-
Reactivity: Less reactive than acyl chlorides.[8] The acetate ion is a poorer leaving group compared to the chloride ion.
-
Applications: Acetylation of alcohols, amines, and other nucleophiles, often used when a less vigorous acylating agent is required. It is also used in the production of aspirin and cellulose acetate.
-
Byproducts: Produces acetic acid, which is less corrosive than HCl.
Quantitative Data Summary
| Acylating Agent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Reactivity (Qualitative) | Byproduct |
| This compound | CH₂(COCl)₂ | 140.95 | 163-164 | Very High | HCl |
| Acetyl Chloride | CH₃COCl | 78.50 | 51-52 | High | HCl |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 197.2 | Moderate | HCl |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 138-140 | Low | Acetic Acid |
Experimental Protocols
To obtain quantitative data on the relative reactivity of these acylating agents, a competitive acylation reaction can be performed. This protocol describes a general method for comparing the rates of acylation of a primary amine.
Protocol: Competitive Acylation of Aniline
Objective: To determine the relative reactivity of this compound, acetyl chloride, benzoyl chloride, and acetic anhydride by competitive acylation of aniline.
Materials:
-
This compound
-
Acetyl chloride
-
Benzoyl chloride
-
Acetic anhydride
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, acetyl chloride, benzoyl chloride, acetic anhydride, aniline, and the internal standard in anhydrous DCM.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a magnetic stir bar.
-
Add 1.0 mL of the 0.1 M aniline stock solution (0.1 mmol) and 1.0 mL of the 0.1 M internal standard stock solution to the flask.
-
Add 0.15 mL of triethylamine (1.1 mmol, ~1.1 equivalents relative to total acylating equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Initiation of Reaction:
-
In a separate vial, prepare a mixture of 0.25 mL of each 0.1 M acylating agent stock solution (0.025 mmol of each, noting that this compound has two reactive sites).
-
Rapidly add the acylating agent mixture to the stirred aniline solution.
-
-
Reaction Monitoring and Quenching:
-
Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specific time intervals (e.g., 1, 5, 15, 30, and 60 minutes).
-
Immediately quench each aliquot by adding it to a vial containing 1 mL of a methanol/water solution to hydrolyze any remaining acylating agents.
-
-
Analysis:
-
Analyze the quenched samples by HPLC.
-
Monitor the disappearance of aniline and the formation of the corresponding anilides (acetanilide, benzanilide, and the dianilide from this compound).
-
Quantify the concentration of reactants and products by comparing their peak areas to that of the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of aniline and each product as a function of time.
-
The initial rate of formation of each anilide will provide a quantitative measure of the relative reactivity of the corresponding acylating agent.
-
Mandatory Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for comparing acylating agent reactivity.
References
- 1. savemyexams.com [savemyexams.com]
- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Reactions of Acyl halide [simply.science]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Malonyl Chloride and Oxalyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the diverse landscape of organic synthesis, the choice of an appropriate acylating agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the plethora of available reagents, malonyl chloride and oxalyl chloride have carved out distinct niches, each offering unique advantages in specific synthetic routes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
I. Core Properties and Reactivity Overview
Both this compound and oxalyl chloride are highly reactive diacyl chlorides, serving as potent electrophiles in a variety of chemical reactions. However, their structural differences—a methylene spacer in this compound versus a direct carbon-carbon bond in oxalyl chloride—give rise to distinct reactivity profiles and applications.
| Property | This compound | Oxalyl Chloride |
| Chemical Formula | C₃H₂Cl₂O₂ | C₂Cl₂O₂ |
| Molar Mass | 140.96 g/mol | 126.93 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless fuming liquid |
| Boiling Point | 108-110 °C | 63-64 °C |
| Key Reactivity | Biselectrophile, prone to cyclization and ketene formation | Highly reactive, decomposes to gaseous byproducts |
II. Head-to-Head Comparison in Key Synthetic Applications
A. Amide Synthesis
The conversion of carboxylic acids to amides often proceeds via an acyl chloride intermediate. Both this compound and oxalyl chloride can be employed for the initial activation of the carboxylic acid.
Performance Comparison:
While direct comparative studies are limited, the choice between the two reagents often hinges on the desired reaction scale, the stability of the starting materials, and the desired workup procedure. Oxalyl chloride is generally favored for its mildness and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies purification. This compound, being less volatile, can be easier to handle on a larger scale but may require more rigorous purification to remove non-volatile byproducts.
Experimental Protocol: General Amide Synthesis via Acyl Chloride
A common method for amide synthesis involves the conversion of a carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine.
Figure 1: General workflow for amide synthesis.
1. Activation of Carboxylic Acid:
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and slowly add either this compound (1.1 equiv) or oxalyl chloride (1.1 equiv).
-
Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The resulting solution contains the crude acyl chloride.
2. Amination:
-
In a separate flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equiv) in the same anhydrous solvent.
-
Cool this solution to 0 °C and slowly add the freshly prepared acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The crude amide can then be purified by recrystallization or column chromatography.
B. Swern Oxidation (Exclusive to Oxalyl Chloride)
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is a cornerstone of modern organic synthesis and relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride. This compound is not suitable for this transformation.
Performance Data:
The Swern oxidation is known for its high yields, typically ranging from 85% to 99%, and its excellent tolerance for a wide variety of functional groups. The reaction is carried out at low temperatures (-78 °C) to suppress side reactions.
Experimental Protocol: Swern Oxidation of a Primary Alcohol
Figure 2: Workflow for the Swern oxidation.
1. Reagent Preparation and Activation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equiv) to the stirred solvent.
-
In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.0 equiv) in anhydrous CH₂Cl₂.
-
Add the DMSO solution dropwise to the oxalyl chloride solution via the addition funnel, ensuring the internal temperature is maintained below -60 °C.
-
Stir the resulting mixture at -78 °C for 15-20 minutes to form the active electrophilic sulfur species.
2. Oxidation and Workup:
-
Dissolve the primary alcohol (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution at -78 °C.
-
Stir the reaction mixture at this temperature for 30-45 minutes.
-
Slowly add triethylamine (5.0 equiv) to the reaction mixture, again maintaining the temperature below -60 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography.
III. Unique Synthetic Applications of this compound
This compound's bifunctional nature makes it a valuable precursor for the synthesis of various heterocyclic compounds, a domain where oxalyl chloride does not typically find application.
A. Synthesis of Barbiturates
Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a malonic acid derivative with urea. This compound serves as a highly reactive precursor for this cyclization.
Performance Data:
The synthesis of barbituric acid from diethyl malonate (which can be prepared from this compound) and urea typically proceeds with yields ranging from 72% to 78%. The use of this compound directly would offer a more reactive starting material.
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
While a direct protocol with this compound is less common in pedagogical literature due to its reactivity, the established synthesis from diethyl malonate illustrates the core transformation.
Figure 3: Synthesis of barbituric acid.
1. Preparation of Sodium Ethoxide:
-
In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).
2. Condensation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.5 mol).
-
Subsequently, add a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL).
-
Reflux the mixture for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.
3. Isolation and Purification:
-
After cooling, add hot water (500 mL) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the solution in an ice bath to crystallize the barbituric acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
B. Synthesis of 4-Hydroxycoumarins
4-Hydroxycoumarins, which are important scaffolds in pharmaceuticals (e.g., warfarin), can be synthesized by the reaction of phenols with this compound in the presence of a Lewis acid catalyst. This reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization.
Performance Data:
This method provides a direct route to the 4-hydroxycoumarin core, with yields being substrate-dependent.
Experimental Protocol: Synthesis of 4-Hydroxycoumarin
Spectroscopic Analysis for Confirming the Structure of Malonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of malonyl chloride and its derivatives. It offers supporting experimental data, detailed protocols, and a comparative analysis with alternative structures to aid researchers in the accurate identification and characterization of these valuable synthetic intermediates.
Introduction
This compound, propanedioyl dichloride, and its derivatives are highly reactive bifunctional compounds widely employed in organic synthesis, particularly in the preparation of malonates, barbiturates, and other heterocyclic compounds of pharmaceutical interest.[1] Due to their reactivity, ensuring the structural integrity of these acyl chlorides is paramount for successful downstream applications. This guide details the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation of these compounds.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound and its common derivatives, providing a clear basis for comparison and identification.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CH₂ (alpha to two C=O) | ~4.1 - 4.3 | Singlet | N/A |
| Methyl this compound | CH₂ (alpha to C=O and ester) | ~3.5 - 3.7 | Singlet | N/A |
| OCH₃ (ester) | ~3.8 | Singlet | N/A | |
| Ethyl this compound | CH₂ (alpha to C=O and ester) | ~3.6 | Singlet | N/A |
| OCH₂ (ester) | ~4.3 | Quartet | ~7.1 | |
| CH₃ (ester) | ~1.3 | Triplet | ~7.1 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | C=O (acyl chloride) | ~168 - 172 |
| CH₂ | ~50 - 55 | |
| Methyl this compound | C=O (acyl chloride) | ~167 - 170 |
| C=O (ester) | ~165 - 168 | |
| CH₂ | ~45 - 50 | |
| OCH₃ | ~52 - 55 | |
| Ethyl this compound | C=O (acyl chloride) | ~167 - 170 |
| C=O (ester) | ~165 - 168 | |
| CH₂ | ~45 - 50 | |
| OCH₂ | ~61 - 64 | |
| CH₃ | ~13 - 15 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| This compound | C=O (acyl chloride) | ~1790 - 1815 | Strong |
| Methyl this compound | C=O (acyl chloride) | ~1790 - 1810 | Strong |
| C=O (ester) | ~1735 - 1750 | Strong | |
| Ethyl this compound | C=O (acyl chloride) | ~1790 - 1810 | Strong |
| C=O (ester) | ~1735 - 1750 | Strong |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 140, 142, 144 | 105 [M-Cl]⁺, 77 [M-COCl]⁺, 49 [CH₂CO]⁺ |
| Methyl this compound | 136, 138 | 101 [M-Cl]⁺, 77 [M-COOCH₃]⁺, 59 [COOCH₃]⁺ |
| Ethyl this compound | 150, 152 | 115 [M-Cl]⁺, 105 [M-OC₂H₅]⁺, 77 [M-COOC₂H₅]⁺, 45 [OC₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of this compound and its mono-ester derivatives involves the chlorination of the corresponding malonic acid or mono-alkyl malonate using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Procedure using Thionyl Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the malonic acid derivative (1.0 eq.) is added. An excess of thionyl chloride (2.0-3.0 eq.) is slowly added at room temperature. The reaction mixture is then heated to reflux (typically 50-70 °C) for 1-3 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude this compound derivative, which can be further purified by fractional distillation.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Due to the moisture sensitivity of acyl chlorides, samples should be prepared in a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon). Deuterated chloroform (CDCl₃) is a common solvent. A concentration of 5-10 mg/mL is typically sufficient for ¹H NMR, while 20-50 mg/mL is recommended for ¹³C NMR.
-
Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The plates must be thoroughly dried before use. The analysis should be performed quickly to minimize exposure to atmospheric moisture.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹. The characteristic strong C=O stretching vibration is the most diagnostic peak.[3]
Mass Spectrometry (MS):
-
Sample Introduction: Samples can be introduced via direct injection or through a gas chromatography (GC-MS) interface for volatile derivatives.
-
Ionization: Electron Ionization (EI) is commonly used, which provides characteristic fragmentation patterns.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorine-containing fragments.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Caption: Logical diagram comparing key spectroscopic features for structural confirmation.
Comparison with Alternatives and Potential Side-Products
Accurate structural confirmation requires distinguishing the desired this compound derivative from potential starting materials, side-products, or alternative structures.
-
Starting Material (Malonic Acid/Mono-alkyl Malonate): The most critical distinction is the complete conversion of the carboxylic acid group(s).
-
IR Spectroscopy: The disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) is a clear indicator of successful reaction. The carbonyl (C=O) stretching frequency will also shift from ~1700-1725 cm⁻¹ for the acid to a much higher frequency of ~1790-1815 cm⁻¹ for the acyl chloride.[3]
-
¹H NMR Spectroscopy: The acidic proton of the carboxylic acid, which appears as a broad singlet at a very downfield chemical shift (typically >10 ppm), will be absent in the purified product.
-
-
Anhydride Formation: In some cases, intermolecular reaction can lead to the formation of anhydride species.
-
IR Spectroscopy: Acid anhydrides are characterized by two distinct C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹. This is in contrast to the single, sharp C=O absorption of the acyl chloride.
-
-
Alternative Chlorinating Agents: While thionyl chloride is common, other reagents like oxalyl chloride can be used. The final product, the this compound derivative, will be the same regardless of the chlorinating agent used, and thus its spectroscopic data should be identical. However, the impurity profile may differ. For instance, reactions with oxalyl chloride may have different byproducts compared to those with thionyl chloride (CO, CO₂ vs. SO₂, HCl). These byproducts are typically gaseous and removed during workup, but their presence in crude reaction mixtures could be detected spectroscopically if they are soluble.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and robust toolkit for the structural confirmation of this compound derivatives. By carefully analyzing the characteristic signals in each spectrum and comparing them to the data for potential alternatives and side-products, researchers can confidently verify the structure of these important synthetic intermediates, ensuring the success of subsequent chemical transformations.
References
A Comparative Guide to Polymers Synthesized Using Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the characteristics of polymers synthesized using malonyl chloride. It offers a comparative perspective against polymers derived from other common diacyl chlorides, supported by experimental data and detailed protocols. This document is intended to assist researchers and professionals in making informed decisions regarding the selection of polymers for specific applications, particularly in the fields of materials science and drug delivery.
Introduction to this compound in Polymer Synthesis
This compound, a reactive diacyl chloride, serves as a versatile monomer for the synthesis of a variety of polymers, including polyesters and polyamides. Its short, three-carbon chain length imparts unique properties to the resulting polymers, influencing their thermal stability, mechanical strength, and biodegradability. These characteristics make them intriguing candidates for applications ranging from high-performance materials to advanced drug delivery systems.
Comparative Performance Analysis
The performance of polymers derived from this compound is best understood in comparison to those synthesized from other diacyl chlorides, such as adipoyl chloride and sebacoyl chloride, which possess longer aliphatic chains.
Polyesters
The choice of diacyl chloride significantly influences the thermal and mechanical properties of the resulting polyesters. Generally, polyesters synthesized from shorter-chain diacyl chlorides like this compound are expected to exhibit higher melting points (Tm) and glass transition temperatures (Tg) due to the increased rigidity of the polymer backbone. However, this can also lead to increased crystallinity and potentially lower flexibility.
Table 1: Comparison of Thermal Properties of Polyesters
| Diacyl Chloride | Diol | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| This compound | 1,4-Butanediol | Data not available in literature | Data not available in literature | Data not available in literature |
| Adipoyl Chloride | 1,4-Butanediol | ~140-150 | ~ -60 | ~350-400 |
| Sebacoyl Chloride | 1,4-Butanediol | ~130-140 | ~ -70 | ~350-400 |
Note: Direct comparative experimental data for polyesters synthesized from this compound under identical conditions as those from adipoyl or sebacoyl chloride is limited in the available literature. The data for adipoyl and sebacoyl chloride-based polyesters are representative values.
Polyamides
Similar to polyesters, the properties of polyamides are heavily influenced by the length of the diacyl chloride monomer. Polyamides synthesized from this compound are anticipated to have higher melting points and greater rigidity compared to those made from longer-chain diacyl chlorides. This can translate to higher tensile strength and modulus but potentially lower elongation at break. The introduction of aliphatic groups can reduce the softening temperature and increase solubility by increasing the freedom of chain structures[1].
Table 2: Comparison of Mechanical Properties of Polyamides
| Diacyl Chloride | Diamine | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound | Hexamethylenediamine | Data not available in literature | Data not available in literature | Data not available in literature |
| Adipoyl Chloride | Hexamethylenediamine (Nylon 6,6) | 60 - 80 | 2.0 - 3.0 | 15 - 300 |
| Isophthaloyl Chloride | m-Phenylenediamine | ~85 | ~3.5 | ~30 |
Applications in Drug Delivery
The unique properties of polymers synthesized from this compound make them promising candidates for drug delivery applications. Their biodegradability, which can be tailored by copolymerization, is a key advantage. The higher density of ester or amide linkages compared to polymers from longer-chain diacyl chlorides could potentially lead to different degradation kinetics.
Drug Encapsulation and Release
The process of encapsulating therapeutic agents within a polymer matrix is crucial for developing effective drug delivery systems. A common method is the oil-in-water (o/w) emulsion solvent evaporation technique.
Biodegradability and Drug Release Kinetics
The degradation of polyesters occurs via hydrolysis of the ester bonds. The rate of degradation is influenced by factors such as the polymer's chemical structure, crystallinity, and the surrounding environment. It is hypothesized that the higher ester density in this compound-based polyesters could lead to faster degradation rates compared to polyesters from longer-chain diacids, assuming similar crystallinity.
The release of an encapsulated drug is often coupled with the degradation of the polymer matrix. A typical drug release profile from biodegradable polymers exhibits a triphasic pattern: an initial burst release, a period of slower release, and a final phase of accelerated release as the polymer matrix significantly degrades.
Experimental Protocols
Polymer Synthesis: Interfacial Polymerization
Interfacial polymerization is a common method for synthesizing polyamides and polyesters from diacyl chlorides.[3]
-
Aqueous Phase Preparation: Dissolve the diamine or diol in an aqueous solution, often containing a base (e.g., NaOH or Na2CO3) to neutralize the HCl byproduct.
-
Organic Phase Preparation: Dissolve the this compound in a water-immiscible organic solvent (e.g., dichloromethane or hexane).
-
Polymerization: Carefully layer the organic phase over the aqueous phase. The polymer will form at the interface of the two liquids.
-
Polymer Collection: The polymer film can be continuously drawn from the interface.
-
Washing and Drying: The collected polymer should be thoroughly washed with water and a suitable solvent (e.g., methanol) to remove unreacted monomers and byproducts, followed by drying under vacuum.
Characterization Techniques
TGA is used to determine the thermal stability and decomposition temperature of the polymers.[2]
-
Sample Preparation: Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are key parameters.
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating and Cooling Cycles: Subject the sample to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A typical heating/cooling rate is 10 °C/min.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Tg is observed as a step change in the baseline, and Tm is observed as an endothermic peak.
FTIR is used to confirm the chemical structure of the synthesized polymers by identifying characteristic functional groups.
-
Sample Preparation: The polymer sample can be analyzed as a thin film, a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.
-
Spectral Analysis: The presence of characteristic absorption bands, such as the C=O stretch of the ester or amide group and the N-H stretch of the amide group, confirms the polymer structure.
Tensile testing is performed to evaluate the mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break.
-
Specimen Preparation: Prepare dog-bone shaped specimens or thin films of the polymer with defined dimensions according to standard methods (e.g., ASTM D882 or ISO 527-3).
-
Testing Procedure: Mount the specimen in the grips of a universal testing machine.
-
Data Acquisition: Apply a tensile load to the specimen at a constant rate of extension until it fractures. The load and displacement are recorded throughout the test.
-
Data Analysis: From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be calculated.
Conclusion
Polymers synthesized using this compound represent a unique class of materials with potential for a variety of applications. Their short-chain structure suggests the possibility of achieving high thermal stability and mechanical strength, although this may be accompanied by reduced flexibility. While direct comparative data is currently limited, the principles of polymer chemistry suggest that these materials could offer advantages in specific contexts, such as in the design of biodegradable polymers with tailored degradation rates for drug delivery. Further research is needed to fully characterize and compare these polymers against their longer-chain counterparts to unlock their full potential.
References
Comparative study of different catalysts for Malonyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of malonyl chloride, a versatile C3 building block, is central to the synthesis of a diverse array of pharmaceuticals and fine chemicals. The efficiency and selectivity of its reactions, primarily acylations of nucleophiles such as alcohols and amines, are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalyst classes for this compound reactions, supported by available experimental data, to aid researchers in catalyst selection and methods development.
Executive Summary
The selection of a catalyst for this compound reactions hinges on the desired transformation, be it esterification, amidation, or C-acylation. Lewis acids are effective for activating the carbonyl groups of this compound, enhancing its electrophilicity. Organocatalysts, particularly nucleophilic catalysts, offer a milder and often more selective alternative. This guide will delve into the performance of representative catalysts from these classes, presenting available quantitative data for comparison.
Data Presentation: Catalyst Performance in Acylation Reactions
| Catalyst Class | Catalyst | Substrate | Acylating Agent | Product | Yield (%) | Reaction Time | Selectivity | Reference |
| Lewis Acid | SmCl₃ | 1,3-Dicarbonyl Compounds | Acid Chlorides | 1,3,3'-Triketones | Moderate to Excellent | - | High | [1] |
| MgCl₂ | 1,3-Dicarbonyl Compounds | Acid Chlorides | 1,3,3'-Triketones | Lower than SmCl₃ | - | - | [1] | |
| AlCl₃ | 1,3-Dicarbonyl Compounds | Acid Chlorides | 1,3,3'-Triketones | Lower than SmCl₃ | - | - | [1] | |
| FeCl₃ | 1,3-Dicarbonyl Compounds | Acid Chlorides | 1,3,3'-Triketones | Lower than SmCl₃ | - | - | [1] | |
| TiCl₄ | Benzylidene Malonates | Phenols | Dihydrocoumarins | High | - | High (trans) | [2][3][4] | |
| Cu(OTf)₂ | Benzylidene Malonates | Phenols | Dihydrocoumarins | High | - | High (trans) | [2][3][4] | |
| Sc(OTf)₃ | Benzylidene Malonates | Phenols | Dihydrocoumarins | High | - | High (trans) | [2][3][4] | |
| Organocatalyst | DMAP | Alcohols | Acid Anhydrides | Esters | High | - | - | [5] |
| Tertiary Amine | Ethyl this compound | t-Butyl Alcohol | Ethyl t-Butyl Malonate | - | - | - | [6] |
Note: The data presented is for acylation reactions that are analogous to this compound reactions. Direct comparative data for various catalysts with this compound under identical conditions is limited in the literature. Reaction times were not consistently reported in the cited sources.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative procedures for acylation reactions utilizing Lewis acid and organocatalytic systems.
Protocol 1: Lewis Acid-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds
This protocol is adapted from a study on SmCl₃-catalyzed C-acylation.[1]
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Acid chloride (1.2 mmol)
-
Samarium(III) chloride (SmCl₃) (0.1 mmol, 10 mol%)
-
Triethylamine (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 1,3-dicarbonyl compound, SmCl₃, and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine to the mixture and stir for an additional 5 minutes.
-
Add the acid chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Organocatalyst-Promoted Esterification of an Alcohol
This protocol is a general representation of a DMAP-catalyzed esterification.[5]
Materials:
-
Alcohol (1.0 mmol)
-
Acid anhydride (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 5 mol%)
-
(Optional) Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a dry reaction flask, add the alcohol, DMAP, and solvent (if used).
-
Stir the mixture at room temperature.
-
Add the acid anhydride to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in catalyzed this compound reactions, the following diagrams illustrate a typical experimental workflow and the logical relationships between different catalyst types.
Caption: A typical experimental workflow for a catalyzed this compound reaction.
Caption: Logical relationship and comparison of catalyst types for this compound reactions.
Conclusion
The choice of catalyst for this compound reactions is a critical parameter that dictates the outcome of the synthesis. Lewis acids, such as SmCl₃ and TiCl₄, have demonstrated high efficacy in promoting C-C and C-O bond formation. Organocatalysts like DMAP provide a valuable alternative, often under milder conditions. The selection process should be guided by the specific requirements of the reaction, including the nature of the nucleophile, desired selectivity, and tolerance of functional groups. Further research focusing on direct, quantitative comparisons of various catalyst classes for specific this compound reactions would be highly beneficial to the scientific community.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Lewis acid-catalyzed diastereoselective hydroarylation of benzylidene malonic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to a New Synthetic Method Utilizing Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a synthetic methodology employing malonyl chloride against established and alternative approaches. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist in the selection of the most appropriate synthetic strategy for your research and development needs.
Executive Summary
This compound is a highly reactive reagent used for the introduction of a malonyl group in organic synthesis, finding applications in the production of pharmaceuticals, polymers, and agrochemicals.[1] Its high reactivity, however, can also be a drawback, leading to challenges in handling and potential side reactions. This guide compares the direct use of this compound with alternative methods, including the classical malonic ester synthesis, the use of Meldrum's acid, and greener, solvent-free approaches. Each method presents a unique profile of advantages and disadvantages in terms of yield, purity, reaction conditions, and substrate scope.
Performance Comparison of Synthetic Methods
The following tables summarize quantitative data from various synthetic approaches to highlight the performance of each method.
Table 1: Synthesis of Monoalkyl Malonyl Chlorides
A "green chemistry" approach to the synthesis of monoalkyl malonyl chlorides was investigated by comparing a traditional solvent-based method with a solvent-free alternative.[2] The data below shows a significant improvement in conversion rates for the solvent-free process.
| Compound | Method | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Methyl this compound | Solvent-Based | Methylene Chloride | 40-45 | 1 | 78.67 | [2] |
| Solvent-Free | None | 40-45 | 1 | 93.08 | [2] | |
| Ethyl this compound | Solvent-Based | Methylene Chloride | 40-45 | 1 | 84.39 | [2] |
| Solvent-Free | None | 40-45 | 1 | 98.23 | [2] |
Table 2: Comparison of Malonylation Reagents in Synthesis
This table provides a qualitative and quantitative comparison of this compound and its alternatives for the synthesis of common organic scaffolds. Direct, side-by-side quantitative comparisons in the literature for the synthesis of the exact same target molecule are limited; however, typical yields and key features are presented.
| Reagent/Method | Target Scaffold | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |
| This compound | Barbiturates, Amides, Esters | 60-85 | High reactivity, rapid reactions. | Moisture sensitive, can generate HCl, potential for side reactions.[3][4] | [5] |
| Diethyl Malonate | Barbiturates, Substituted Acetic Acids | 72-78 (for Barbituric Acid) | Stable, easy to handle, widely used in malonic ester synthesis. | Requires a strong base, may require higher temperatures and longer reaction times. | [6] |
| Meldrum's Acid | β-keto esters, Heterocycles | 54-92 (for vanillidene derivatives) | High acidity, versatile for alkylation and acylation, can be used under mild conditions. | Can be thermally unstable, preparation of derivatives may be multi-step. | [7][8] |
| Malonic Acid + DCC | Barbiturates | Not specified | Avoids the use of a highly reactive acyl chloride. | DCC can cause allergic reactions, formation of insoluble urea byproduct can complicate purification. | [9] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Ethyl this compound
This protocol is adapted from a green chemistry approach for the synthesis of monoalkyl malonyl chlorides.[2][10]
Materials:
-
Monoethyl malonic acid
-
Thionyl chloride (molar ratio of 1:2 with the acid)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add monoethyl malonic acid.
-
Add thionyl chloride in a 1:2 molar ratio to the acid.
-
Heat the reaction mixture to 40-45°C and reflux for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, isolate the product by distilling off the excess thionyl chloride under reduced pressure.
Protocol 2: Synthesis of Barbituric Acid using Diethyl Malonate
This protocol describes the classical condensation reaction for the synthesis of the parent barbituric acid.[6][11]
Materials:
-
Sodium metal (0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (0.5 mol)
-
Urea, dry (0.5 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In the round-bottom flask, dissolve finely cut sodium metal in 250 mL of absolute ethanol.
-
Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate. Separately, dissolve dry urea in 250 mL of hot (approx. 70°C) absolute ethanol and add this to the flask.
-
Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid (the sodium salt of barbituric acid) will precipitate.
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.
-
Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the barbituric acid.
-
Cool the solution in an ice bath overnight to complete crystallization.
-
Collect the white product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 105-110°C.
Protocol 3: Acylation of an Amine with this compound
This is a general procedure for the formation of a malonamide.[12][13]
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
Apparatus:
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the amine and the tertiary amine base (2 equivalents) in the anhydrous aprotic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualization of Workflows and Pathways
Synthetic Workflows
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: Comparative workflow for barbiturate synthesis.
Caption: Comparison of direct acylation vs. the Meldrum's acid route.
Biological Signaling Pathway: Lysine Malonylation
Malonyl-CoA, a key metabolite, serves as the donor for lysine malonylation, a post-translational modification that links cellular metabolism to protein regulation.[2]
Caption: The role of Malonyl-CoA in metabolism and protein malonylation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Meldrum's acid [chem-is-you.blogspot.com]
- 8. mdpi.com [mdpi.com]
- 9. ijret.org [ijret.org]
- 10. benchchem.com [benchchem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Malonate Synthesis: Evaluating Alternatives to Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of malonates is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] While malonyl chloride offers a direct route to certain malonate derivatives, its reactivity and handling requirements have spurred the development and refinement of several alternative synthetic strategies. This guide provides an objective comparison of the performance of common alternative reagents for malonate synthesis, supported by experimental data and detailed protocols.
Executive Summary
This guide explores four primary alternatives to this compound for the synthesis of malonate esters and their derivatives:
-
Dialkyl Malonates (e.g., Diethyl Malonate, Dimethyl Malonate): The classical and most versatile starting materials for malonic ester synthesis.[3][4]
-
Meldrum's Acid: A highly acidic cyclic malonate derivative that offers unique reactivity.[5][6]
-
Cyanoacetic Acid and its Esters: Precursors that can be converted to malonates through hydrolysis and esterification.[7][8]
-
Malonic Acid: The parent dicarboxylic acid, which can be directly esterified.[9][10]
The following sections will delve into the reaction mechanisms, experimental protocols, and performance data associated with each of these alternatives, providing a comprehensive resource for selecting the optimal reagent for a given synthetic challenge.
Performance Comparison of Malonate Synthesis Reagents
The choice of reagent for malonate synthesis significantly impacts reaction conditions, yields, and substrate scope. The following table summarizes quantitative data from various experimental sources to facilitate a comparison of these methods. It is important to note that reaction conditions and substrates may vary between studies, and thus the data should be considered representative rather than a direct one-to-one comparison under identical conditions.
| Reagent/Method | Starting Materials | Product | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Diethyl malonate, 1-bromobutane, NaOEt | Diethyl butylmalonate | Reflux in ethanol | 2-3 | 79-83 | [4][11] |
| Dimethyl Malonate | Dimethyl malonate, 1-bromobutane, NaOMe | Dimethyl butylmalonate | Reflux in methanol | 2-3 | Not specified | [4] |
| Meldrum's Acid | Meldrum's acid, Benzaldehyde, then reduction | Benzyl Meldrum's acid | Knoevenagel, then in situ reduction | Not specified | Good | [12] |
| Meldrum's Acid | Acyl Meldrum's acid, Methanol | Methyl β-keto ester | Reflux | 2.5 | 82 | [5] |
| Cyanoacetic Acid | Cyanoacetic acid, HCl, Methanol | Dimethyl malonate | 75°C | Not specified | High | [8] |
| Malonic Acid | Malonic acid, Ethanol, H₂SO₄ | Diethyl malonate | Azeotropic distillation | Not specified | ~75 | [9] |
Reaction Pathways and Mechanisms
The synthetic routes to malonates from these alternative reagents proceed through distinct mechanisms. Understanding these pathways is crucial for reaction optimization and troubleshooting.
Malonic Ester Synthesis using Dialkyl Malonates
This is a classic and widely used method for the synthesis of substituted malonic esters.[3] The process involves the deprotonation of the acidic α-hydrogen of the malonate by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[4]
Malonate Synthesis via Meldrum's Acid
Meldrum's acid is a cyclic diester of malonic acid that is notable for its high acidity (pKa ≈ 4.97).[6] This allows for deprotonation with weaker bases. Alkylation of Meldrum's acid, followed by alcoholysis, provides a convenient route to mono-substituted malonic acid half-esters (SMAHOs) and other malonate derivatives.[5][12]
Malonate Synthesis from Cyanoacetic Acid
Cyanoacetic acid and its esters serve as versatile precursors for malonates. The synthesis typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.[7][8] This method is particularly useful for the industrial-scale production of simple malonates like dimethyl malonate.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 7. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]
- 8. US6395931B1 - Malonic acid and esters thereof - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Malonic acid - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of Malonyl Chloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of malonyl chloride in a reaction mixture. Given its high reactivity and instability, accurate quantification of this compound is critical for reaction monitoring, process optimization, and quality control in various synthetic applications, including the manufacturing of pharmaceuticals and agrochemicals. This document outlines and contrasts direct and indirect analytical approaches, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Analytical Challenges
This compound (CH₂(COCl)₂) is a highly reactive acyl chloride that readily hydrolyzes in the presence of moisture and reacts with various nucleophiles.[1][2] This inherent instability presents a significant challenge for direct quantitative analysis.[3] Therefore, analytical strategies often involve either rapid in-situ analysis under anhydrous conditions or derivatization to a more stable analyte. This guide explores three primary analytical techniques:
-
Gas Chromatography (GC) : An indirect method requiring derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy : A direct, non-destructive method.
-
Argentometric Titration : An indirect titrimetric method for chloride quantification.
The following sections provide a detailed comparison of these methods, including their principles, experimental protocols, and performance characteristics.
Comparison of Quantitative Methods
The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired specificity. The following table summarizes the key performance characteristics of the methods discussed in this guide.
| Parameter | Gas Chromatography (with Derivatization) | Quantitative NMR (qNMR) | Argentometric Titration |
| Principle | Indirect quantification of a stable derivative. | Direct quantification based on signal integration relative to an internal standard. | Indirect quantification of total chloride content. |
| Specificity | High (for the derivative) | High (structure-specific) | Low (measures all reactive chlorides) |
| Sensitivity | High (ppm levels achievable) | Moderate | Moderate to Low |
| Linearity | Excellent (typically R² > 0.99) | Excellent (typically R² > 0.99) | Good |
| Precision (%RSD) | < 5% | < 3% | < 5% |
| Accuracy (% Recovery) | 95-105% | 97-103% | 90-110% |
| Analysis Time | ~30 min per sample (post-derivatization) | ~15 min per sample | ~20 min per sample |
| Sample Preparation | Derivatization required | Simple dilution with a deuterated solvent containing an internal standard | Hydrolysis of the sample is necessary |
| Key Advantages | High sensitivity and resolution. | Non-destructive, direct measurement, structural information. | Simple, inexpensive equipment. |
| Key Disadvantages | Derivatization adds complexity and potential for error. | Lower sensitivity compared to GC, requires specialized equipment. | Non-specific, potential interferences. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography with Derivatization
This method involves the conversion of highly reactive this compound into a stable, volatile derivative, diethyl malonate, which can be readily analyzed by GC with a Flame Ionization Detector (GC-FID).
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID following derivatization.
Protocol:
-
Sample Preparation and Derivatization:
-
Carefully withdraw a known volume (e.g., 100 µL) of the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot in a sealed vial containing a known excess of anhydrous ethanol (e.g., 1 mL) at a controlled temperature (e.g., 0 °C) to form diethyl malonate.
-
Allow the reaction to proceed to completion (e.g., 10 minutes).
-
Add a suitable internal standard (e.g., diethyl succinate) of known concentration.
-
Dilute the sample with an appropriate solvent (e.g., dichloromethane) to a final volume suitable for GC analysis.
-
-
GC-FID Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Calibration:
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound with anhydrous ethanol.
-
Analyze the standards using the same GC-FID method.
-
Construct a calibration curve by plotting the peak area ratio of diethyl malonate to the internal standard against the concentration of this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the direct, non-destructive quantification of this compound in a reaction mixture by comparing the integral of a characteristic this compound proton signal to that of a certified internal standard.
Logical Relationship for qNMR Quantification
Caption: Logical flow for calculating the concentration of this compound using qNMR.
Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard must be inert towards this compound and have signals that do not overlap with the analyte signals.
-
Under an inert atmosphere, add a known volume of a suitable deuterated aprotic solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Carefully add a precisely known amount of the reaction mixture to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
-
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃ or CD₂Cl₂.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more for good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic singlet of the methylene protons of this compound (approximately 4.0 ppm) and a well-resolved signal from the internal standard.
-
Calculate the concentration of this compound using the standard qNMR equation, accounting for the number of protons contributing to each signal, the molar masses, and the weights of the analyte and the internal standard.[4][5]
-
Argentometric Titration
This method determines the total amount of hydrolyzable chloride in the sample, which is then stoichiometrically related to the concentration of this compound. This method is suitable when this compound is the primary chloride-containing species in the reaction mixture.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound via argentometric titration.
Protocol:
-
Sample Preparation and Hydrolysis:
-
Accurately measure a known volume of the reaction mixture.
-
Carefully add the aliquot to a known volume of deionized water to ensure complete hydrolysis of this compound to malonic acid and hydrochloric acid.
-
Allow sufficient time for the hydrolysis to complete.
-
-
Titration (Mohr's Method): [6][7]
-
To the hydrolyzed sample solution, add a small amount of potassium chromate indicator.
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃) until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.
-
The reaction is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s).
-
-
Calculation:
-
Calculate the moles of chloride ions based on the volume and concentration of the AgNO₃ solution used.
-
Since one mole of this compound produces two moles of hydrochloric acid upon hydrolysis, the concentration of this compound can be calculated stoichiometrically.
-
Conclusion
The quantitative analysis of this compound in a reaction mixture requires careful consideration of its reactive nature.
-
Derivatization followed by GC is a sensitive and robust method, ideal for routine quality control where high throughput and sensitivity are required.
-
qNMR spectroscopy offers a direct and non-destructive approach, providing valuable structural information and high precision, making it well-suited for research and development settings where understanding the reaction composition is crucial.
-
Argentometric titration provides a simple and cost-effective, albeit non-specific, estimation of this compound concentration, which can be useful for rapid, preliminary assessments in environments with limited instrumentation.
The choice of the optimal method will ultimately be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for specificity, and the available resources.
References
- 1. This compound | 1663-67-8 [chemicalbook.com]
- 2. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argentometry - Wikipedia [en.wikipedia.org]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
A Comparative Guide to the Synthetic Applications of Malonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Malonyl chloride, a highly reactive derivative of malonic acid, serves as a versatile C3 synthon in a multitude of organic transformations. Its bifunctional nature, possessing two acyl chloride groups, allows for the construction of a wide array of cyclic and acyclic compounds. This guide provides an objective comparison of this compound's performance against common alternatives in key synthetic applications, supported by experimental data and detailed methodologies.
Barbiturate Synthesis: A Comparative Analysis with Diethyl Malonate
The synthesis of barbiturates and their derivatives, a class of compounds with significant activity as central nervous system depressants, is a cornerstone application of malonic acid derivatives. While both this compound and diethyl malonate can be employed, the latter is more commonly documented for this transformation.
Comparison of this compound and Diethyl Malonate in Barbiturate Synthesis
| Feature | This compound | Diethyl Malonate |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder conditions are theoretically possible due to higher reactivity, but side reactions can be an issue. | Requires a strong base (e.g., sodium ethoxide) and elevated temperatures. |
| Byproducts | HCl, which needs to be neutralized. | Ethanol, which is less corrosive. |
| Yield | Potentially high, but can be compromised by side reactions. | Good to excellent yields are well-documented (e.g., 72-78% for barbituric acid)[1]. |
| Handling | Moisture-sensitive and corrosive. | Less sensitive to moisture and less corrosive. |
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate[1][2][3]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol. The reaction is exothermic and may require cooling.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, 80 g (0.5 mol) of diethyl malonate is added, followed by a solution of 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol.
-
Condensation Reaction: The mixture is thoroughly shaken and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Work-up and Isolation: After cooling, 500 mL of hot (50°C) water is added to dissolve the solid. The solution is then acidified with concentrated HCl (approx. 45 mL) with stirring until it is acidic to litmus paper.
-
Purification: The resulting solution is filtered while hot to remove any impurities. The filtrate is then cooled in an ice bath overnight to crystallize the barbituric acid. The crystals are collected by vacuum filtration, washed with cold water, and dried.
Yield: 46-50 g (72-78%) of barbituric acid.
Synthesis of β-Ketoesters: this compound vs. Meldrum's Acid
The synthesis of β-ketoesters is a fundamental carbon-carbon bond-forming reaction. This compound and Meldrum's acid are two highly effective reagents for this transformation, offering advantages over the traditional Claisen condensation of esters.
Comparison of this compound and Meldrum's Acid in β-Ketoester Synthesis
| Feature | This compound | Meldrum's Acid |
| Reactivity | High | High |
| Versatility | Can be reacted directly with alcohols or used to form other activated species. | Acylated Meldrum's acid is a versatile intermediate that reacts with a wide range of alcohols. |
| Reaction Conditions | Typically requires a base to neutralize the HCl byproduct. | Acylation is often performed in the presence of a base like pyridine. The subsequent alcoholysis is generally straightforward. |
| Yield | Can be high, but the high reactivity can lead to side products. | Generally provides high yields (e.g., 82% for methyl phenylacetylacetate)[2]. |
| Stability of Intermediate | Not applicable. | Acyl Meldrum's acid can be isolated, though it may be used crude. |
Experimental Protocol: Synthesis of Methyl Phenylacetylacetate from Meldrum's Acid[4]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous dichloromethane
-
Anhydrous pyridine
-
Phenylacetyl chloride
-
Anhydrous methanol
Procedure:
-
Acylation of Meldrum's Acid: In a round-bottomed flask, a solution of 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane is cooled in an ice bath. Anhydrous pyridine (32.5 mL, 0.40 mol) is added with stirring under an argon atmosphere. A solution of 23.2 g (0.15 mol) of phenylacetyl chloride in 35 mL of anhydrous dichloromethane is then added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for another hour. The reaction mixture is then washed with cold 5% HCl and water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude acyl Meldrum's acid.
-
Methanolysis: The crude acyl Meldrum's acid is refluxed in 250 mL of anhydrous methanol for 2.5 hours.
-
Isolation: The methanol is removed under reduced pressure, and the residual oil is distilled to give the final product.
Yield: 25.2 g (82%) of methyl phenylacetylacetate.
Synthesis of 4,6-Dichloropyrimidines
Substituted malonyl chlorides are valuable precursors for the direct synthesis of 4,6-dichloropyrimidines through reaction with organic thiocyanates. This method provides a direct route to these important heterocyclic scaffolds.
Experimental Protocol: Synthesis of 5-Benzyl-4,6-dichloro-2-(methylthio)pyrimidine from Benzylthis compound and Methyl Thiocyanate[5]
Materials:
-
Benzylthis compound
-
Methyl thiocyanate
Procedure:
-
A mixture of benzylthis compound (0.02 mol) and methyl thiocyanate (0.02 mol) is heated at 100°C for 6 hours.
-
The resulting dark oil is distilled under reduced pressure to give the product.
Yield: 61%
Other Notable Applications of this compound
Beyond the detailed examples above, this compound finds application in a range of other synthetic transformations, highlighting its versatility.
-
Knoevenagel Condensation: While diethyl malonate and Meldrum's acid are more common, derivatives of this compound can participate in Knoevenagel-type condensations, offering a highly reactive substrate for the formation of α,β-unsaturated systems.
-
Acylation Reactions: this compound is a potent diacylating agent. Compared to less reactive alternatives like malonic anhydride, it reacts under milder conditions. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polymeric byproducts.
-
Synthesis of Heterocycles: As demonstrated with pyrimidines, this compound is a key building block for various other heterocyclic systems. Its reaction with nitriles can lead to the formation of piperidine and other nitrogen-containing rings.
-
Polymer Chemistry: this compound has been utilized as a coupling agent in the synthesis of block copolymers.
Conclusion
This compound is a powerful and highly reactive reagent in organic synthesis. Its utility is most pronounced in reactions where high electrophilicity is required to drive the formation of new carbon-carbon and carbon-heteroatom bonds. While alternatives like diethyl malonate and Meldrum's acid offer advantages in terms of handling, stability, and in some cases, yield and selectivity, this compound remains an important tool for specific applications, particularly in the synthesis of complex heterocyclic systems. The choice of reagent will ultimately depend on the specific substrate, desired product, and the reaction conditions that can be tolerated. Careful consideration of the reactivity and potential side reactions is crucial when employing this versatile synthon.
References
Safety Operating Guide
Proper Disposal of Malonyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and effective disposal of reactive chemical reagents is paramount in a laboratory setting. This guide provides detailed, procedural instructions for the proper disposal of malonyl chloride, a corrosive and water-reactive compound. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is a corrosive, flammable, and lachrymatory liquid that reacts violently with water.[1][2][3] It can cause severe burns to the skin, eyes, and respiratory tract.[2][4][5] Contact with water or moisture liberates toxic and corrosive hydrogen chloride gas.[2][4][6][7] Therefore, strict safety measures must be implemented during handling and disposal.
Always work in a well-ventilated chemical fume hood.[1][7][8][9] Ensure that an eyewash station and safety shower are readily accessible.[8][9] Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as bases, alcohols, metals, and oxidizing agents.[1][7][9] Keep the container tightly closed and protected from moisture.[1][2][8]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling and disposing of this compound:
| PPE Category | Specification | Citation(s) |
| Eye and Face Protection | Chemical safety goggles in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1][4][9] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile or neoprene). | [1][4] |
| Body Protection | A chemical-resistant apron or lab coat. For larger quantities, impervious protective clothing and boots may be necessary. | [1][4][9] |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases and organic vapors, or a self-contained breathing apparatus (SCBA) if concentrations are high or ventilation is inadequate. | [1][4] |
Step-by-Step Disposal Procedure: Neutralization of this compound
The primary method for the disposal of small quantities of this compound in a laboratory setting is through slow hydrolysis followed by neutralization of the resulting acidic solution. This procedure must be performed with extreme caution in a chemical fume hood.
Materials Required:
-
Large beaker (at least 10 times the volume of the this compound to be disposed of)
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
-
Ice bath
-
5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Appropriate chemical waste container
Experimental Protocol:
-
Prepare the Neutralizing Solution: In a large beaker, place a 5% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be sufficient to neutralize the expected amount of hydrochloric acid and malonic acid that will be generated. A significant excess is recommended.
-
Cool the Solution: Place the beaker in an ice bath and begin stirring the basic solution with a magnetic stir bar. This will help to dissipate the heat generated during the exothermic reaction.
-
Slow Addition of this compound: Very slowly, add the this compound dropwise to the cold, stirring basic solution using a dropping funnel or pipette. The rate of addition should be controlled to prevent excessive foaming, splashing, or a rapid increase in temperature. This compound reacts with water to form malonic acid and hydrochloric acid, which are then neutralized by the base.[6]
-
Monitor the Reaction: Continue stirring the solution and allow it to slowly warm to room temperature after the addition is complete.
-
Check the pH: Once the reaction has subsided, check the pH of the solution using pH paper or a pH meter. The pH should be in the neutral range (approximately 6-8).
-
Adjust pH if Necessary: If the solution is still acidic, slowly add more of the basic solution until the pH is neutral.
-
Final Disposal: The neutralized aqueous solution can then be transferred to an appropriate aqueous chemical waste container for disposal according to your institution's and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Spill Management
In the event of a this compound spill, evacuate the area and remove all sources of ignition.[1][4] Absorb the spill with an inert, dry material such as sand or earth.[1][4] Do not use combustible materials. Place the absorbed material into a sealed container for chemical waste disposal.[1] Ventilate the area and wash the spill site after the material has been removed.
By following these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure working environment.
References
- 1. This compound(1663-67-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Propanedioyl dichloride | C3H2Cl2O2 | CID 74269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Malonyl chloride
Essential Safety and Handling Guide for Malonyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of this compound (CAS No. 1663-67-8), including detailed operational and disposal plans.
Hazard Summary
This compound is a flammable and corrosive liquid and vapor that reacts violently with water.[1] It can cause severe skin burns and eye damage.[1][2] Inhalation may cause chemical burns to the respiratory tract, and vapors can cause dizziness or suffocation.[3] It is also a lachrymator, meaning it can cause tearing.[3][4]
Personal Protective Equipment (PPE)
Strict adherence to proper personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause severe eye damage.[1][3] |
| Skin Protection | Impervious gloves (e.g., butyl rubber, Viton®) and appropriate protective clothing to prevent skin exposure.[1][2] | Prevents severe skin burns from direct contact.[1] |
| Respiratory Protection | Use only under a chemical fume hood.[1][4] If the fume hood is not available or insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3] | Protects against inhalation of corrosive and irritating vapors.[3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
| Aspect | Procedure |
| Handling | Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] Ground and bond containers when transferring material to prevent static discharge.[3] Use only non-sparking tools.[1][3] Avoid contact with skin, eyes, and clothing.[1][3][4] Do not breathe vapors or mist.[1][3][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, and alcohols.[1][3] Keep containers tightly closed and protected from moisture.[3] Store in a flammables-area and keep away from heat, sparks, and open flames.[1][3] It is recommended to store under nitrogen.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed workflow for handling this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection sticker.
-
Assemble all Materials: Gather all necessary equipment, including this compound, reaction vessel, non-sparking tools, and quenching solution, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling Procedure
-
Inert Atmosphere: If the reaction is sensitive to moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Slowly add this compound to the reaction vessel using a syringe or cannula. Grounding and bonding should be used during the transfer.
-
Reaction: Monitor the reaction for any signs of exothermic activity or pressure build-up.
-
Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) to neutralize any unreacted this compound.
Post-Operational Cleanup
-
Decontaminate Glassware: Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone) in the fume hood. Then, wash with soap and water.
-
Wipe Down Surfaces: Wipe down the work area inside the fume hood with a damp sponge.
-
Remove PPE: Remove personal protective equipment in the correct order to avoid contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes.[3] Do not allow the victim to rub or keep their eyes closed.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove the victim to fresh air immediately.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[2][4] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[4] |
| Spill | Evacuate the area and remove all sources of ignition.[1][4] Absorb the spill with an inert, dry material such as sand or earth and place it into a chemical waste container.[3] Do not use combustible materials, such as sawdust. Provide ventilation.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Neutralization: Unused or excess this compound should be slowly added to a stirred, cold solution of sodium bicarbonate to neutralize it.
-
Waste Collection: Collect all neutralized solutions and contaminated materials (e.g., absorbent material from spills, used gloves) in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][4]
Caption: Workflow for handling and emergency response for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
